Phenoxybenzamine-d5hydrochloride
説明
Structure
2D Structure
3D Structure of Parent
特性
IUPAC Name |
N-benzyl-N-(2-chloroethyl)-1-(2,3,4,5,6-pentadeuteriophenoxy)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO.ClH/c1-16(15-21-18-10-6-3-7-11-18)20(13-12-19)14-17-8-4-2-5-9-17;/h2-11,16H,12-15H2,1H3;1H/i3D,6D,7D,10D,11D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCPVIWPDJVHAN-PEEBBJRGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1)N(CCCl)CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OCC(C)N(CCCl)CC2=CC=CC=C2)[2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Phenoxybenzamine-d5 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and pharmacological properties of Phenoxybenzamine-d5 Hydrochloride. The inclusion of a deuterium-labeled internal standard is pivotal for quantitative studies in drug development and clinical research, ensuring accuracy and precision in analytical methodologies. This document outlines its physicochemical characteristics, mechanism of action, and relevant experimental protocols.
Physicochemical Properties
Phenoxybenzamine-d5 Hydrochloride is the deuterated analog of Phenoxybenzamine Hydrochloride, a non-selective, irreversible alpha-adrenoceptor antagonist. The deuterium labeling provides a distinct mass spectrometric signature, making it an ideal internal standard for quantification of the parent drug by mass spectrometry-based assays.[1][2]
Table 1: Physicochemical Properties of Phenoxybenzamine-d5 Hydrochloride and Phenoxybenzamine Hydrochloride
| Property | Phenoxybenzamine-d5 Hydrochloride | Phenoxybenzamine Hydrochloride |
| Chemical Name | N-(2-Chloroethyl)-N-(1-methyl-2-phenoxyethyl)benzenemethanamine-d5 Hydrochloride | N-(2-Chloroethyl)-N-(1-methyl-2-phenoxyethyl)benzylamine hydrochloride |
| CAS Number | 1329838-45-0 | 63-92-3 |
| Molecular Formula | C₁₈H₁₈D₅Cl₂NO | C₁₈H₂₂ClNO·HCl |
| Molecular Weight | 345.32 g/mol | 340.29 g/mol [3] |
| Melting Point | Not explicitly reported; expected to be similar to the non-deuterated form. | 137.5°C to 140°C[4] |
| pKa | Not explicitly reported; expected to be similar to the non-deuterated form. | 7.89 (Strongest Basic)[5] |
| Solubility | DMF: 30 mg/mL, DMSO: 25 mg/mL, Ethanol: 25 mg/mL, DMF:PBS (pH 7.2) (1:1): 0.3 mg/mL | Freely soluble in ethanol (96%) and insoluble in diethyl ether.[3] |
| Appearance | Solid | White to almost white crystalline powder[3] |
Mechanism of Action: Alpha-Adrenergic Blockade
Phenoxybenzamine acts as a non-selective and irreversible antagonist at α₁ and α₂-adrenergic receptors.[3] This blockade is achieved through the formation of a reactive aziridinium ion intermediate, which covalently binds to the receptors, leading to a long-lasting "chemical sympathectomy".[3]
The primary therapeutic effects of phenoxybenzamine, such as vasodilation and a decrease in blood pressure, are mediated through the blockade of α₁-adrenoceptors on vascular smooth muscle.
Signaling Pathway of α₁-Adrenoceptor Blockade
The α₁-adrenergic receptors are G-protein coupled receptors (GPCRs) linked to the Gq alpha subunit.[6] Antagonism by phenoxybenzamine inhibits the downstream signaling cascade initiated by endogenous catecholamines like norepinephrine and epinephrine.
Caption: Signaling pathway of α₁-adrenoceptor blockade by Phenoxybenzamine-d5 Hydrochloride.
Experimental Protocols
Phenoxybenzamine-d5 Hydrochloride is primarily utilized as an internal standard in analytical methods for the quantification of phenoxybenzamine in biological matrices. Below are generalized protocols for common analytical techniques.
Synthesis of Phenoxybenzamine Hydrochloride
A common synthetic route for phenoxybenzamine hydrochloride involves several key steps, which can be adapted for the synthesis of the deuterated analog by using a deuterated starting material, such as benzyl-d5-amine. A general synthetic workflow is outlined below.
Caption: Generalized synthetic workflow for Phenoxybenzamine-d5 Hydrochloride.
A representative synthetic procedure is as follows:
-
Synthesis of N-(phenoxyisopropyl)-N-benzyl ethanolamine: N-(phenoxy isopropyl)-ethanolamine is reacted with benzyl chloride in the presence of a base (e.g., sodium bicarbonate) in a suitable solvent like ethanol. The mixture is refluxed for an extended period (e.g., 20 hours). After reaction completion, the solvent is removed, and the crude product is extracted.[6]
-
Synthesis of Phenoxybenzamine Hydrochloride: The N-(phenoxyisopropyl)-N-benzyl ethanolamine is dissolved in a solvent such as dichloromethane. A chlorinating agent, like thionyl chloride, is added slowly at a reduced temperature (0-5°C). The reaction is stirred for a couple of hours at room temperature, followed by concentration under reduced pressure. The final product is then precipitated from a solvent like acetone, filtered, and dried to yield pure Phenoxybenzamine hydrochloride.[6]
For the synthesis of the d5 analog, deuterated benzyl chloride would be used in the first step.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a standard method for the analysis of phenoxybenzamine and its impurities. A general protocol is provided below.
Table 2: HPLC Method Parameters for Phenoxybenzamine Analysis
| Parameter | Description |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150-250 mm, 5 µm)[4][7] |
| Mobile Phase | A mixture of acetonitrile and a buffer solution (e.g., 55:45 v/v). The buffer can be prepared by dissolving monobasic sodium phosphate in water.[7] An alternative mobile phase is methanol-water (80:20 v/v).[4] |
| Flow Rate | 1.0 mL/min[4][7] |
| Detection | UV detector at 268 nm or 272 nm[4][7] |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient |
| Standard Preparation | A known concentration of Phenoxybenzamine Hydrochloride Reference Standard (and Phenoxybenzamine-d5 HCl as internal standard) is prepared in the mobile phase or a suitable solvent like acetonitrile.[7] |
| Sample Preparation | The sample containing phenoxybenzamine is dissolved in the mobile phase or acetonitrile to a suitable concentration.[7] |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the definitive identification and quantification of phenoxybenzamine, with the d5-labeled compound serving as an excellent internal standard.
Table 3: GC-MS Method Parameters for Phenoxybenzamine Analysis
| Parameter | Description |
| GC Column | A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness). |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min). |
| Oven Temperature Program | A temperature gradient is typically used, for example, starting at a lower temperature and ramping up to a higher temperature to ensure good separation. |
| Injector | Split/splitless injector, typically operated in splitless mode for trace analysis. |
| Injector Temperature | e.g., 280°C. |
| MS Interface Temperature | e.g., 280°C. |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Mass Analyzer | Quadrupole or ion trap. |
| Scan Mode | Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of phenoxybenzamine and its d5 analog. |
| Sample Preparation | Samples are typically extracted with an organic solvent and may require derivatization, although direct analysis is often possible. The extract is then concentrated and reconstituted in a suitable solvent for injection. |
Conclusion
Phenoxybenzamine-d5 Hydrochloride is an indispensable tool for researchers and professionals in the field of drug development and clinical analysis. Its stable isotope labeling allows for robust and accurate quantification of phenoxybenzamine in various biological matrices. A thorough understanding of its chemical properties, mechanism of action, and appropriate analytical methodologies, as detailed in this guide, is crucial for its effective application in research and development.
References
- 1. CN102887830A - Preparation method of phenoxybenzamine hydrochloride - Google Patents [patents.google.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. HPLC determination of hydrochloride phenoxybenzamine tablets and ...: Ingenta Connect [ingentaconnect.com]
- 5. Separation of Phenoxybenzamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 7. Phenoxybenzamine Hydrochloride Capsules [drugfuture.com]
An In-Depth Technical Guide to the Mechanism of Action of Phenoxybenzamine-d5 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phenoxybenzamine is a long-acting, non-selective, irreversible antagonist of alpha-adrenergic receptors. It is clinically used in the management of pheochromocytoma and other conditions involving excessive alpha-adrenergic stimulation. This technical guide provides a comprehensive overview of the molecular mechanism of action of phenoxybenzamine, with a particular focus on its interaction with alpha-1 and alpha-2 adrenergic receptors. While specific pharmacological data for its deuterated analog, Phenoxybenzamine-d5 Hydrochloride, are not publicly available, this guide will address the theoretical implications of deuteration on its pharmacokinetic and pharmacodynamic profile. This document details the binding kinetics, downstream signaling pathways, and relevant experimental methodologies for studying this class of compounds.
Introduction to Phenoxybenzamine
Phenoxybenzamine hydrochloride is a haloalkylamine that functions as a potent antagonist at both α1 and α2-adrenergic receptors.[1][2] Its primary clinical indication is in the preoperative management of pheochromocytoma to control hypertensive episodes.[2][3] The defining characteristic of phenoxybenzamine's mechanism of action is its ability to form a stable, covalent bond with the receptor, leading to an irreversible and non-competitive antagonism.[4] This prolonged blockade of adrenergic signaling is crucial for its therapeutic effects.
Note on Phenoxybenzamine-d5 Hydrochloride
Phenoxybenzamine-d5 hydrochloride is a deuterated analog of phenoxybenzamine. To date, published literature primarily describes its use as an internal standard for the quantification of phenoxybenzamine in biological samples via mass spectrometry.[5] There is a lack of publicly available data on the specific mechanism of action, binding affinities, and comparative pharmacological studies of Phenoxybenzamine-d5 Hydrochloride versus its non-deuterated counterpart.
Theoretically, deuteration—the substitution of hydrogen with its heavier isotope, deuterium—can alter the pharmacokinetic profile of a drug. This is due to the "kinetic isotope effect," where the stronger carbon-deuterium bond can slow down metabolic processes, potentially leading to a longer half-life and altered drug exposure.[6] However, without specific preclinical studies, the impact of deuteration on the pharmacodynamics of phenoxybenzamine at the receptor level remains speculative.
Molecular Mechanism of Action
Phenoxybenzamine's action is a multi-step process involving an initial reversible binding followed by an irreversible covalent modification of the alpha-adrenergic receptors.
Irreversible Covalent Bonding
Phenoxybenzamine is a prodrug that undergoes a chemical transformation to a highly reactive ethylenimonium intermediate. This intermediate then forms a stable covalent bond with a specific cysteine residue located in the third transmembrane domain of the alpha-adrenergic receptor.[4] This alkylation of the receptor permanently inactivates it. The restoration of adrenergic function requires the synthesis of new receptors, which contributes to the long duration of action of phenoxybenzamine.[1]
Non-selective Alpha-Adrenergic Blockade
Phenoxybenzamine non-selectively antagonizes both α1 and α2-adrenergic receptor subtypes.[1] This lack of selectivity results in a broad range of physiological effects. Blockade of postsynaptic α1 receptors in vascular smooth muscle leads to vasodilation and a decrease in blood pressure.[3] Concurrently, blockade of presynaptic α2 autoreceptors can result in an increased release of norepinephrine from nerve terminals, which may lead to reflex tachycardia.[1]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the interaction of phenoxybenzamine with adrenergic receptors. It is important to note that these values are for the non-deuterated form of phenoxybenzamine.
| Parameter | Receptor Subtype | Value (nM) | Cell Line/Tissue | Reference |
| Ki | α2A-Adrenergic Receptor | 60 | CHO Cells | [5] |
| α2B-Adrenergic Receptor | 10 | CHO Cells | [5] | |
| α2C-Adrenergic Receptor | 60 | CHO Cells | [5] | |
| EC50 | α1-Adrenergic Receptors (inhibition of norepinephrine-induced inositol phosphate formation) | 125.9 - 316.2 | HEK293 Cells | [5] |
| IC50 | Non-specific alpha antagonist activity | 550 | Not Specified | [7] |
Note: One study indicated that phenoxybenzamine is approximately 250-fold more potent at decreasing the density of α1-adrenergic receptors compared to α2-adrenergic receptors.
Signaling Pathways
The antagonism of α1 and α2-adrenergic receptors by phenoxybenzamine disrupts their respective downstream signaling cascades.
Alpha-1 Adrenergic Receptor Signaling Blockade
Alpha-1 adrenergic receptors are Gq-protein coupled receptors. Their activation by endogenous catecholamines like norepinephrine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to smooth muscle contraction. By irreversibly blocking α1 receptors, phenoxybenzamine inhibits this pathway, resulting in vasodilation.
Alpha-2 Adrenergic Receptor Signaling Blockade
Alpha-2 adrenergic receptors are Gi-protein coupled receptors, primarily located on presynaptic nerve terminals. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP inhibits the release of norepinephrine, creating a negative feedback loop. Phenoxybenzamine's blockade of these receptors prevents this inhibitory feedback, leading to an increased release of norepinephrine.
References
- 1. Phenoxybenzamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Articles [globalrx.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Phenoxybenzamine - Wikipedia [en.wikipedia.org]
- 5. caymanchem.com [caymanchem.com]
- 6. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
An In-depth Technical Guide on the Physicochemical Characteristics of Deuterated Phenoxybenzamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical characteristics of deuterated phenoxybenzamine. Given the limited publicly available data on the deuterated form, this document synthesizes information on the parent compound, phenoxybenzamine, and extrapolates the anticipated effects of deuteration. It includes detailed experimental protocols for characterization and visualizes key pathways and workflows to support research and development efforts.
Introduction
Phenoxybenzamine is a non-selective, irreversible antagonist of alpha-adrenergic receptors, primarily used in the management of pheochromocytoma.[1][2][3] Deuteration, the substitution of hydrogen with its heavier isotope deuterium, is a strategy employed in drug development to improve the pharmacokinetic profile of a molecule. This is primarily achieved through the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond, compared to a carbon-hydrogen (C-H) bond, can slow down metabolic processes, potentially leading to a longer drug half-life and improved therapeutic efficacy.[4][5][6][7]
While specific data on deuterated phenoxybenzamine is scarce, we can infer its properties based on the well-characterized parent compound and the established principles of deuteration.[8][9]
Physicochemical Properties
The following table summarizes the known physicochemical properties of phenoxybenzamine. It is anticipated that deuteration would result in subtle changes to these values. For instance, deuteration can sometimes lead to slight increases in melting point and alterations in solubility and lipophilicity.[7][8]
Table 1: Physicochemical Properties of Phenoxybenzamine
| Property | Value | Source(s) |
| Molecular Weight | 303.8 g/mol (non-deuterated) | [10] |
| Melting Point | 38-40 °C (free base)[10], 137.5-140 °C (HCl salt)[11][12] | [10][11][12] |
| pKa (Strongest Basic) | 7.89 - 7.97 | [13][14] |
| logP | 4.26 - 4.99 | [10][13][15] |
| Water Solubility | 0.0103 - 15.2 mg/L at 25°C | [11][13] |
| Solubility in Organic Solvents | Soluble in ethanol (~25 mg/ml), DMSO (~25 mg/ml), and DMF (~30 mg/ml)[16]. Also soluble in propylene glycol and alcohol[17]. | [16][17] |
The Impact of Deuteration: The Kinetic Isotope Effect
The primary rationale for developing deuterated phenoxybenzamine is to leverage the kinetic isotope effect (KIE). The C-D bond has a lower zero-point vibrational energy than the C-H bond, making it stronger and requiring more energy to break.[5][6] When a C-H bond cleavage is the rate-determining step in a drug's metabolism (often mediated by cytochrome P450 enzymes), substituting that hydrogen with deuterium can significantly slow down the metabolic rate.[4][5]
This can lead to:
-
Increased drug exposure: A longer half-life means the drug remains in the body for a longer period.
-
Reduced dosing frequency: This can improve patient compliance.
-
Potentially altered metabolite profile: Slowing down one metabolic pathway may lead to others becoming more prominent.
The following diagram illustrates the logical relationship of the kinetic isotope effect.
Kinetic Isotope Effect (KIE) Logic Diagram.
Signaling Pathway of Phenoxybenzamine
Phenoxybenzamine acts as a non-competitive antagonist at α-adrenergic receptors (α-ARs).[1][14][16] It forms a covalent bond with these receptors, leading to an irreversible blockade.[14][18] This action is particularly relevant at α1-receptors, which are Gq protein-coupled receptors.[14][19] The blockade inhibits the binding of endogenous catecholamines like norepinephrine and epinephrine, thereby preventing vasoconstriction and leading to a reduction in blood pressure.[13][18][20]
The signaling cascade initiated by α1-adrenergic receptor activation, and consequently blocked by phenoxybenzamine, is depicted below.
Phenoxybenzamine's Mechanism of Action on the α1-Adrenergic Signaling Pathway.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate characterization of deuterated phenoxybenzamine.
The following diagram outlines a typical workflow for the physicochemical characterization of a new chemical entity like deuterated phenoxybenzamine.
Experimental Workflow for Physicochemical Characterization.
This method involves titrating a solution of the compound with a strong acid or base and measuring the pH at incremental additions of the titrant.[21][22][23]
-
Preparation:
-
Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[21]
-
Prepare a 0.1 M solution of NaOH and a 0.1 M solution of HCl.[21]
-
Prepare a solution of the deuterated phenoxybenzamine (e.g., 1 mM) in a suitable solvent system (e.g., water with a co-solvent if needed due to low aqueous solubility).[21]
-
Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[21]
-
-
Titration:
-
Place a known volume of the sample solution in a beaker with a magnetic stirrer.[21]
-
If the sample is a base, titrate with the standardized HCl solution. If it's an acid, titrate with NaOH.
-
Add the titrant in small, precise increments (e.g., 0.05 mL).
-
Record the pH after each addition, allowing the reading to stabilize.[21]
-
-
Data Analysis:
This method measures the partitioning of a compound between two immiscible phases, typically n-octanol and water.
-
Preparation:
-
Prepare a buffered aqueous phase (e.g., phosphate-buffered saline, pH 7.4) and saturate it with n-octanol.
-
Saturate n-octanol with the buffered aqueous phase.
-
Prepare a stock solution of deuterated phenoxybenzamine in the n-octanol phase.
-
-
Partitioning:
-
Add a known volume of the n-octanol stock solution to a known volume of the aqueous phase in a separatory funnel.
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.
-
Allow the two phases to separate completely. Centrifugation can be used to aid separation.
-
-
Analysis:
-
Carefully separate the two phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculate logP using the formula: logP = log([Concentration in octanol] / [Concentration in aqueous phase]).
-
This protocol determines the maximum concentration of a compound that can dissolve in a solvent at a given temperature.[26][27][28]
-
Preparation:
-
Add an excess amount of the solid deuterated phenoxybenzamine to a vial containing the solvent of interest (e.g., water, buffer at a specific pH).[28] This ensures that a saturated solution is formed.
-
-
Equilibration:
-
Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[28]
-
-
Phase Separation:
-
Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[28]
-
-
Quantification:
-
Analyze the concentration of the compound in the clear, saturated filtrate using a validated analytical method (e.g., HPLC-UV).
-
The measured concentration represents the equilibrium solubility.
-
Conclusion
While direct experimental data for deuterated phenoxybenzamine is not widely available, this guide provides a robust framework for its characterization. By combining the known properties of the parent compound with the principles of deuteration and standard experimental protocols, researchers can effectively investigate the physicochemical and pharmacological profile of this promising therapeutic candidate. The provided diagrams and methodologies serve as a valuable resource for guiding further research and development in this area.
References
- 1. Phenoxybenzamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. depthofbiology.com [depthofbiology.com]
- 3. Phenoxybenzamine - Wikipedia [en.wikipedia.org]
- 4. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Portico [access.portico.org]
- 6. benchchem.com [benchchem.com]
- 7. Deuterated drug - Wikipedia [en.wikipedia.org]
- 8. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Influence of Deuterium on the Properties of Pharmaceutical Substances (Review) | Syroeshkin | Drug development & registration [pharmjournal.ru]
- 10. Phenoxybenzamine | C18H22ClNO | CID 4768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Table 1, Properties of Phenoxybenzamine Hydrochloride - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. PHENOXYBENZAMINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. derangedphysiology.com [derangedphysiology.com]
- 15. Phenoxybenzamine HCl | CAS#:63-92-3 | Chemsrc [chemsrc.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. Phenoxybenzamine = 97 , powder 63-92-3 [sigmaaldrich.com]
- 18. Phenoxybenzamine - BioPharma Notes [biopharmanotes.com]
- 19. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 20. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 21. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 23. sciencing.com [sciencing.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. lup.lub.lu.se [lup.lub.lu.se]
- 28. researchgate.net [researchgate.net]
Spectroscopic and Analytical Profile of Phenoxybenzamine-d5 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies pertinent to Phenoxybenzamine-d5 Hydrochloride. Given that this compound is a deuterated analog, primarily synthesized for use as an internal standard in quantitative analyses, publicly available, detailed spectroscopic data is limited. This guide presents available information for its non-deuterated counterpart, Phenoxybenzamine Hydrochloride, as a reference, alongside the expected spectral characteristics for the deuterated species. The experimental protocols detailed herein are based on established analytical practices for compounds of this nature.
Chemical and Physical Properties
A summary of the key chemical identifiers and physical properties for Phenoxybenzamine-d5 Hydrochloride is provided below.
| Property | Value | Source |
| Chemical Name | N-benzyl-N-(2-chloroethyl)-1-(phenoxy-d5)propan-2-amine, monohydrochloride | [1] |
| CAS Number | 1329838-45-0 | [1][2][3] |
| Molecular Formula | C₁₈H₁₇D₅ClNO · HCl | [1] |
| Molecular Weight | 345.32 g/mol | [2] |
| Deuterated Forms | ≥98% (d₁-d₅) | [1] |
| Physical Form | Solid | [1] |
| Solubility | DMF: 30 mg/mL, DMSO: 25 mg/mL, Ethanol: 25 mg/mL | [1] |
Mass Spectrometry Data
Phenoxybenzamine-d5 Hydrochloride is principally used as an internal standard for the quantification of Phenoxybenzamine by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4]
Expected Mass Spectrum of Phenoxybenzamine-d5:
The mass spectrum of the deuterated compound is expected to show a molecular ion peak at a mass-to-charge ratio (m/z) that is 5 Daltons higher than the non-deuterated form due to the five deuterium atoms on the phenoxy ring.
| Parameter | Phenoxybenzamine Hydrochloride | Phenoxybenzamine-d5 Hydrochloride |
| Molecular Formula | C₁₈H₂₂ClNO · HCl | C₁₈H₁₇D₅ClNO · HCl |
| Molecular Weight | 340.29 g/mol [5] | 345.32 g/mol [2] |
| Expected [M+H]⁺ | ~304.15 m/z | ~309.18 m/z |
Experimental Protocol for LC-MS/MS Analysis
This protocol outlines a general procedure for the quantification of Phenoxybenzamine using Phenoxybenzamine-d5 Hydrochloride as an internal standard.
Sample Preparation:
-
Standard and Sample Preparation: Prepare calibration standards and quality control samples by spiking known concentrations of Phenoxybenzamine and a fixed concentration of Phenoxybenzamine-d5 Hydrochloride into the appropriate matrix (e.g., plasma, urine).
-
Extraction: Perform a protein precipitation or liquid-liquid extraction to isolate the analyte and internal standard. A typical protein precipitation involves adding three volumes of cold acetonitrile to one volume of plasma, vortexing, and centrifuging to pellet the precipitated proteins.
-
Reconstitution: Evaporate the supernatant under a stream of nitrogen and reconstitute the residue in the mobile phase.
LC-MS/MS Parameters:
-
LC Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor and product ions for both the analyte and the internal standard would be determined by direct infusion or by analyzing a concentrated standard solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Detailed NMR spectra for Phenoxybenzamine-d5 Hydrochloride are not publicly available. However, the ¹H NMR spectrum of the non-deuterated Phenoxybenzamine Hydrochloride can be used as a reference.[6]
Expected ¹H NMR Spectrum of Phenoxybenzamine-d5 Hydrochloride:
The ¹H NMR spectrum of the deuterated compound is expected to be similar to the non-deuterated form, with the significant exception of the absence of signals corresponding to the protons on the phenoxy ring.
| Assignment (Non-deuterated) | Approximate Chemical Shift (δ, ppm) | Expected in d5-variant? |
| Aromatic protons (phenoxy) | 6.8 - 7.4 | No |
| Aromatic protons (benzyl) | 7.2 - 7.5 | Yes |
| -CH₂- (benzyl) | 3.5 - 4.0 | Yes |
| -CH- | 4.5 - 5.0 | Yes |
| -O-CH₂- | 3.9 - 4.3 | Yes |
| -N-CH₂-CH₂-Cl | 2.8 - 3.8 | Yes |
| -CH₃ | 1.2 - 1.5 | Yes |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid Phenoxybenzamine-d5 Hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent will depend on the solubility of the compound and the desired chemical shift window.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Apply appropriate phasing and baseline correction to the processed spectrum.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy Data
Expected IR Spectrum of Phenoxybenzamine-d5 Hydrochloride:
The IR spectrum of the deuterated compound will be very similar to the non-deuterated form. The most significant difference will be the presence of C-D stretching vibrations, which appear at a lower frequency (around 2100-2300 cm⁻¹) compared to C-H stretching vibrations (around 2800-3000 cm⁻¹).
| Functional Group | Approximate Wavenumber (cm⁻¹) (Non-deuterated) | Expected in d5-variant? |
| N-H⁺ stretch (amine salt) | 2400 - 2700 | Yes |
| C-H stretch (aromatic) | 3000 - 3100 | Yes (benzyl), C-D stretch for phenoxy-d5 |
| C-H stretch (aliphatic) | 2850 - 3000 | Yes |
| C=C stretch (aromatic) | 1450 - 1600 | Yes |
| C-O stretch (ether) | 1200 - 1250 | Yes |
| C-N stretch | 1000 - 1250 | Yes |
| C-Cl stretch | 600 - 800 | Yes |
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid directly on the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Signaling Pathways and Analytical Workflow
The following diagrams illustrate the known signaling pathway of Phenoxybenzamine and a general workflow for its spectroscopic analysis.
Caption: Signaling pathway of Phenoxybenzamine's antihypertensive effect.
Caption: General workflow for spectroscopic analysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phenoxybenzamine Hydrochloride Pharmaceutical Secondary Standard; Certified Reference Material 63-92-3 [sigmaaldrich.com]
- 6. Phenoxybenzamine hydrochloride (63-92-3) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to Phenoxybenzamine-d5 Hydrochloride (CAS: 1329838-45-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Phenoxybenzamine-d5 Hydrochloride, a deuterated analog of the α-adrenergic antagonist, phenoxybenzamine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical chemistry.
Core Compound Information
Phenoxybenzamine-d5 Hydrochloride is a stable, isotopically labeled form of phenoxybenzamine hydrochloride. The five deuterium atoms are typically located on the phenoxy ring, providing a distinct mass shift for use in mass spectrometry-based applications.[1] Its primary application is as an internal standard for the accurate quantification of phenoxybenzamine in complex biological matrices using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2]
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of Phenoxybenzamine-d5 Hydrochloride.
| Property | Value | Reference(s) |
| CAS Number | 1329838-45-0 | [1] |
| Molecular Formula | C₁₈H₁₇D₅ClNO · HCl | [1] |
| Molecular Weight | 345.3 g/mol | [1] |
| Formal Name | N-benzyl-N-(2-chloroethyl)-1-(phenoxy-d5)propan-2-amine, monohydrochloride | [1] |
| Appearance | Solid | [1] |
| Purity | ≥98% (Phenoxybenzamine) | [3] |
| Deuterium Incorporation | ≥98% deuterated forms (d₁-d₅); ≤2% d₀ | [3] |
Solubility
The solubility of Phenoxybenzamine-d5 Hydrochloride in various organic solvents is detailed below.
| Solvent | Solubility | Reference(s) |
| Dimethylformamide (DMF) | ~30 mg/mL | [1] |
| Dimethyl sulfoxide (DMSO) | ~25 mg/mL | [1] |
| Ethanol | ~25 mg/mL | [1] |
| DMF:PBS (pH 7.2) (1:1) | ~0.3 mg/mL | [1] |
Mechanism of Action of the Parent Compound: Phenoxybenzamine
Phenoxybenzamine is a non-selective and irreversible antagonist of α-adrenergic receptors (α-ARs).[4] It covalently binds to both α₁- and α₂-adrenergic receptors, leading to a long-lasting "chemical sympathectomy".[5] This irreversible blockade is the basis for its clinical use in managing conditions characterized by excessive catecholamine levels, such as pheochromocytoma.
Signaling Pathway
The antagonism of α₁-adrenergic receptors by phenoxybenzamine disrupts the downstream signaling cascade initiated by endogenous catecholamines like norepinephrine and epinephrine. The α₁-adrenergic receptors are Gq protein-coupled receptors. Their activation normally leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The net effect is an increase in intracellular calcium, leading to smooth muscle contraction and vasoconstriction. By irreversibly blocking the α₁-receptor, phenoxybenzamine prevents this cascade, resulting in vasodilation and a decrease in blood pressure.[6]
Experimental Protocols
Phenoxybenzamine-d5 Hydrochloride is primarily used as an internal standard in quantitative bioanalytical methods. The following is a representative, synthesized protocol for the analysis of phenoxybenzamine in human plasma using LC-MS/MS.
Sample Preparation: Protein Precipitation
-
Aliquoting: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of a working solution of Phenoxybenzamine-d5 Hydrochloride (e.g., 100 ng/mL in methanol) to serve as the internal standard.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and vortex to dissolve.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are suggested starting conditions for the chromatographic separation and mass spectrometric detection of phenoxybenzamine and its deuterated internal standard.
Table 3: Suggested LC-MS/MS Parameters
| Parameter | Suggested Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., Phenomenex Gemini-NX 5µm C18 110A, 250 x 4.6 mm or equivalent) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with a suitable percentage of B, ramp to a higher percentage to elute the analyte, then return to initial conditions for equilibration. A typical starting point could be 30% B, ramping to 95% B. |
| Flow Rate | 0.5 - 1.0 mL/min for HPLC; 0.3 - 0.6 mL/min for UHPLC |
| Column Temperature | 25 - 40°C |
| Injection Volume | 5 - 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Phenoxybenzamine: Precursor ion (m/z) 304.1 → Product ion (m/z) 120.1Phenoxybenzamine-d5: Precursor ion (m/z) 309.1 → Product ion (m/z) 120.1 |
| Detection | Multiple Reaction Monitoring (MRM) |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use. The precursor m/z for phenoxybenzamine is based on its [M+H]⁺ ion.[7]
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of phenoxybenzamine in a biological matrix using Phenoxybenzamine-d5 Hydrochloride as an internal standard.
Relationship between Phenoxybenzamine and its Deuterated Form
The following diagram illustrates the structural relationship between phenoxybenzamine and its deuterated analog, Phenoxybenzamine-d5, and their role in quantitative analysis.
Conclusion
Phenoxybenzamine-d5 Hydrochloride is an essential tool for researchers and drug development professionals requiring accurate and precise quantification of phenoxybenzamine in biological samples. Its use as an internal standard in LC-MS/MS methodologies helps to mitigate matrix effects and variations in sample processing, leading to reliable and reproducible results. This guide provides the core technical information and representative protocols to facilitate its effective use in a laboratory setting. For further information, it is recommended to consult the certificates of analysis and safety data sheets provided by the respective suppliers.
References
- 1. Phenoxybenzamine Hydrochloride Capsules [drugfuture.com]
- 2. texilajournal.com [texilajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Clarification of the USP compendial procedure for phenoxybenzamine hydrochloride via updating impurity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LBA and LC-MS/MS Bioanalytical Method List | Anapharm Bioanalytics [anapharmbioanalytics.com]
- 6. researchgate.net [researchgate.net]
- 7. Phenoxybenzamine | C18H22ClNO | CID 4768 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Indispensable Role of Deuterium in Internal Standards: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, particularly within pharmaceutical and biomedical research, the precise and accurate quantification of molecules is paramount. The use of internal standards is a cornerstone of achieving reliable data in techniques like mass spectrometry. Among the various types of internal standards, deuterium-labeled compounds have carved out a significant and enduring role. This technical guide provides a comprehensive overview of the principles, applications, and best practices associated with the use of deuterium-labeled internal standards, with a focus on their application in mass spectrometry-based quantification.
The Core Principle: Isotope Dilution Mass Spectrometry
The utility of deuterium-labeled internal standards is rooted in the principle of isotope dilution mass spectrometry (IDMS). In this method, a known quantity of an isotopically labeled version of the analyte (the internal standard) is added to a sample at the earliest stage of analysis. The underlying assumption is that the labeled and unlabeled (native) analyte will behave nearly identically during sample preparation, chromatography, and ionization in the mass spectrometer.[1] Because the internal standard is chemically and physically almost identical to the analyte, it effectively compensates for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response.[1]
The quantification is then based on the ratio of the mass spectrometric signal of the native analyte to that of the known amount of the added internal standard. This ratiometric measurement leads to more accurate and precise results.[2]
Advantages of Deuterium Labeling
Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen.[3] Its use in internal standards offers several key advantages:
-
Cost-Effectiveness and Availability : The synthesis of deuterium-labeled compounds is often more straightforward and less expensive compared to labeling with heavier isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N). Deuterated starting materials and reagents are also more readily available.
-
High Isotopic Purity : Deuterium labeling can often be achieved with high levels of isotopic enrichment, typically ≥98%.[2] This high isotopic purity is crucial to minimize the contribution of the unlabeled analyte in the internal standard solution, which could otherwise lead to an overestimation of the analyte's concentration.
-
Minimal Perturbation to Molecular Structure : The substitution of hydrogen with deuterium results in a minimal change to the overall size and structure of the molecule, generally preserving its physicochemical properties.[3]
-
Sufficient Mass Shift : Typically, a deuterated compound should contain between two to ten deuterium atoms.[2] This provides a sufficient mass shift to ensure that the mass-to-charge ratio (m/z) of the deuterated internal standard is clearly resolved from the natural isotopic distribution of the analyte, preventing analytical interference.[2]
Data Presentation: Quantitative Comparison
The true advantage of employing a deuterated internal standard becomes evident when examining the quantitative improvements in assay performance. The following tables summarize the enhancements in accuracy and precision observed when a deuterated internal standard is incorporated into an LC-MS/MS bioanalytical method compared to using a structural analog or no internal standard.
Table 1: Comparison of Assay Performance With and Without a Deuterated Internal Standard
| Parameter | Without Deuterated Standard | With Deuterated Standard |
| Accuracy (% Bias) | Can exceed ±50%[2] | Typically within ±15%[2] |
| Precision (% RSD) | Often > 20%[2] | Generally < 15%[2] |
| Matrix Effect | Significant and variable[2] | Compensated, leading to normalization[2] |
| Extraction Recovery | Variable and difficult to track | Variations are accounted for[2] |
Table 2: Case Study - Quantification of Kahalalide F in Plasma
Data from a study comparing an analogous internal standard to a deuterated internal standard for the LC-MS/MS assay of the depsipeptide kahalalide F in plasma.[4]
| Internal Standard Type | Mean Bias (%) | Standard Deviation |
| Analogous Internal Standard | 96.8 | 8.6 |
| Deuterated Internal Standard | 100.3 | 7.6 |
The use of the deuterated internal standard resulted in a significant improvement in both accuracy (closer to 100%) and precision (lower standard deviation).[4][5]
Table 3: Case Study - Quantification of Sirolimus in Whole Blood
A study on the immunosuppressant drug sirolimus showed that the use of a deuterated internal standard (SIR-d3) resulted in a consistently lower range of interpatient assay imprecision compared to a structural analog, desmethoxyrapamycin (DMR).[6]
| Internal Standard Type | Interpatient Assay Imprecision (CV %) |
| Structural Analog (DMR) | 7.6 - 9.7 |
| Deuterated (SIR-d3) | 2.7 - 5.7 |
Experimental Protocols
To illustrate the practical application of deuterated standards, a detailed methodology for a common bioanalytical workflow is provided below.
Protocol: Quantification of a Small Molecule in Plasma using LC-MS/MS with a Deuterated Internal Standard
1. Objective: To accurately and precisely quantify the concentration of a small molecule drug in human plasma samples.
2. Materials:
-
Human plasma samples
-
Analyte reference standard
-
Deuterated internal standard (IS) of the analyte
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system with a C18 column
3. Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of the analyte in methanol.
-
Prepare a 1 mg/mL stock solution of the deuterated IS in methanol.
-
From the stock solutions, prepare a series of working standard solutions of the analyte and a working solution of the IS at an appropriate concentration in 50:50 methanol:water.
-
-
Preparation of Calibration Curve Standards and Quality Control (QC) Samples:
-
Spike blank human plasma with the analyte working standard solutions to create a calibration curve with 7-8 non-zero concentration levels.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibrator, or QC, add 20 µL of the deuterated IS working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the analyte.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for both the analyte and the deuterated IS.
-
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the deuterated IS.
-
Calculate the peak area ratio (analyte peak area / IS peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the analyte concentration for the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Visualizing the Workflow and Key Concepts
To better understand the processes and principles discussed, the following diagrams have been generated using the DOT language.
Considerations and Potential Pitfalls
While deuterated standards offer significant advantages, it is important to be aware of potential challenges:
-
Isotope Effect : The substitution of hydrogen with deuterium can sometimes lead to a slight difference in chromatographic retention time between the analyte and the deuterated standard.[7] If this separation is significant, it can lead to differential matrix effects, undermining the advantage of using a stable isotope-labeled internal standard. Therefore, chromatographic conditions must be optimized to ensure co-elution.
-
Deuterium-Hydrogen Exchange : In some cases, deuterium atoms may exchange with hydrogen atoms from the solvent, especially if they are in labile positions (e.g., on heteroatoms like oxygen or nitrogen).[7] This can lead to a loss of the isotopic label and inaccurate quantification. It is crucial to ensure that the deuterium labels are on stable, non-exchangeable positions.[8]
-
Purity : Both chemical (>99%) and isotopic (≥98%) purity of the deuterated internal standard are critical for reliable results.[2] Impurities can interfere with the analysis and lead to inaccurate quantification.
Conclusion
Deuterated internal standards are an indispensable tool in modern quantitative analysis, particularly in the fields of drug development and clinical research. Their ability to mimic the behavior of the analyte throughout the analytical process provides a robust mechanism for correcting for variability, leading to significantly improved accuracy and precision. While potential pitfalls exist, careful selection of the labeling position, thorough method development, and validation can mitigate these challenges. For researchers and scientists striving for the highest quality data, the use of deuterium-labeled internal standards is not just a best practice, but a critical component for ensuring the reliability and defensibility of their results.
References
Methodological & Application
Application Note: Quantitative Analysis of Phenoxybenzamine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Phenoxybenzamine in human plasma. The method utilizes Phenoxybenzamine-d5 as a stable isotope-labeled internal standard to ensure high accuracy and precision. A straightforward protein precipitation protocol is employed for sample preparation, followed by a rapid chromatographic separation on a C18 reversed-phase column. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Phenoxybenzamine is a non-selective, long-acting alpha-adrenergic antagonist used in the management of hypertensive episodes associated with pheochromocytoma. Accurate and reliable measurement of Phenoxybenzamine concentrations in biological matrices is crucial for optimizing therapeutic regimens and for pharmacokinetic research. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity, making it the preferred method for bioanalytical studies. The use of a stable isotope-labeled internal standard, such as Phenoxybenzamine-d5, is essential to correct for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the quantitative results.
This application note provides a comprehensive protocol for the quantification of Phenoxybenzamine in human plasma using Phenoxybenzamine-d5 as an internal standard. The method is designed for use by researchers, scientists, and drug development professionals.
Experimental Protocols
Materials and Reagents
-
Phenoxybenzamine hydrochloride (Reference Standard)
-
Phenoxybenzamine-d5 hydrochloride (Internal Standard)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
All other chemicals and solvents were of the highest purity available.
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Preparation of Standard and Quality Control (QC) Samples
Stock solutions of Phenoxybenzamine and Phenoxybenzamine-d5 were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water. Calibration standards and quality control samples were prepared by spiking appropriate amounts of the working standard solutions into blank human plasma.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the Phenoxybenzamine-d5 internal standard working solution (e.g., at 100 ng/mL).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
| 0.0 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Mass Spectrometry Conditions
The mass spectrometer was operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The optimized MRM transitions and collision energies are provided in the table below.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
| Phenoxybenzamine | 304.1 | 120.1 | 25 | Quantifier |
| 304.1 | 91.1 | 35 | Qualifier | |
| Phenoxybenzamine-d5 | 309.1 | 120.1 | 25 | Quantifier |
| 309.1 | 96.1 | 35 | Qualifier |
Note: The precursor ion for Phenoxybenzamine is [M+H]+ with a calculated m/z of 304.1463[1]. The provided product ions are based on common fragmentation patterns and may require optimization on the specific instrument used.
Data Presentation
The following tables summarize the expected quantitative performance of the method.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| Phenoxybenzamine | 0.1 - 100 | Linear, 1/x² weighting | > 0.995 |
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low (LQC) | 0.3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Medium (MQC) | 10 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High (HQC) | 80 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Mandatory Visualization
Caption: Experimental workflow for LC-MS/MS quantification of Phenoxybenzamine.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and efficient means for the quantitative analysis of Phenoxybenzamine in human plasma. The use of a deuterated internal standard, coupled with a simple and rapid sample preparation procedure, ensures high-quality data suitable for a variety of research and clinical applications. This method can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.
References
Application Note: Quantitative Analysis of Phenoxybenzamine in Human Plasma by GC-MS with a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of phenoxybenzamine in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS) with phenoxybenzamine-d5 as a deuterated internal standard. Phenoxybenzamine is a non-selective, irreversible alpha-adrenergic antagonist used in the management of hypertensive episodes associated with pheochromocytoma. Accurate quantification in biological matrices is crucial for pharmacokinetic studies and clinical monitoring. This protocol outlines procedures for sample preparation, including solid-phase extraction (SPE) and derivatization, followed by GC-MS analysis. The use of a deuterated internal standard ensures high accuracy and precision by correcting for matrix effects and variability during sample processing and analysis.
Introduction
Phenoxybenzamine is a haloalkylamine that covalently binds to and blocks both α1 and α2-adrenergic receptors.[1][2] This non-selective and irreversible antagonism leads to vasodilation and a subsequent decrease in blood pressure, making it an effective treatment for the hypertensive crises often seen in patients with pheochromocytoma.[3] Given its potent and long-lasting effects, monitoring the plasma concentrations of phenoxybenzamine is essential for optimizing therapeutic dosage and minimizing adverse effects.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the quantification of drugs in complex biological matrices. Its high chromatographic resolution and sensitive, specific detection make it well-suited for this application. The incorporation of a stable isotope-labeled internal standard, such as phenoxybenzamine-d5, is critical for achieving reliable quantitative results. The deuterated standard co-elutes with the analyte and behaves similarly during extraction and ionization, thereby compensating for any potential variations in the analytical process.
This application note provides a comprehensive protocol for the extraction, derivatization, and GC-MS analysis of phenoxybenzamine from human plasma.
Signaling Pathway of Phenoxybenzamine
Phenoxybenzamine non-selectively and irreversibly blocks both alpha-1 and alpha-2 adrenergic receptors.
-
Alpha-1 Adrenergic Receptor Blockade: These receptors are typically coupled to Gq proteins.[1][4] Their activation leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][4] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The overall effect in vascular smooth muscle is vasoconstriction. By blocking these receptors, phenoxybenzamine prevents this signaling cascade, leading to vasodilation and a decrease in blood pressure.[1]
-
Alpha-2 Adrenergic Receptor Blockade: Alpha-2 adrenergic receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[5][6] Presynaptic α2 receptors on sympathetic neurons inhibit the further release of norepinephrine in a negative feedback loop.[7] By blocking these presynaptic autoreceptors, phenoxybenzamine can interfere with this feedback mechanism, which can sometimes lead to an increase in norepinephrine release.
Experimental Protocols
Reagents and Materials
-
Phenoxybenzamine hydrochloride (Reference Standard)
-
Phenoxybenzamine-d5 hydrochloride (Internal Standard)[8]
-
Human Plasma (K2-EDTA as anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Dichloromethane (HPLC grade)
-
n-Hexane (HPLC grade)
-
Ammonium Hydroxide (ACS grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solid-Phase Extraction (SPE) Cartridges (e.g., C18, 100 mg, 1 mL)
-
Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
-
Vortex mixer
-
Centrifuge
-
GC-MS system with an autosampler
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of phenoxybenzamine and phenoxybenzamine-d5 in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of phenoxybenzamine by serial dilution of the stock solution with methanol to achieve concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Prepare a working solution of phenoxybenzamine-d5 in methanol.
Sample Preparation
-
Plasma Sample Preparation:
-
Thaw frozen human plasma samples at room temperature.
-
To 500 µL of plasma in a polypropylene tube, add 50 µL of the 100 ng/mL internal standard working solution (phenoxybenzamine-d5).
-
Vortex for 10 seconds.
-
Add 50 µL of 1M ammonium hydroxide to basify the sample. Vortex for 10 seconds.
-
-
Solid-Phase Extraction (SPE):
-
Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Load the prepared plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water.
-
Dry the cartridge under vacuum or with nitrogen for 5 minutes.
-
Elute the analyte and internal standard with 1 mL of dichloromethane.
-
-
Evaporation and Derivatization:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
To the dried residue, add 50 µL of BSTFA with 1% TMCS and 50 µL of acetonitrile.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
-
GC-MS Parameters
The following are representative GC-MS parameters. Optimization may be required for specific instrumentation.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Temperature Program | Initial 150°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor (m/z) | Phenoxybenzamine-TMS derivative: (suggested) 272, 196, 91Phenoxybenzamine-d5-TMS derivative: (suggested) 277, 201, 91 |
Note: The exact m/z values for the TMS derivatives should be confirmed by analyzing the derivatized standards in full scan mode.
Quantitative Data
The method should be validated according to standard bioanalytical method validation guidelines. The following tables present representative data for a calibration curve and quality control samples.
Table 1: Calibration Curve for Phenoxybenzamine in Human Plasma
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) | % Accuracy | % RSD |
| 1.0 | 0.012 ± 0.001 | 102.5 | 8.3 |
| 5.0 | 0.058 ± 0.004 | 98.7 | 6.9 |
| 10.0 | 0.115 ± 0.007 | 101.2 | 6.1 |
| 50.0 | 0.592 ± 0.025 | 103.8 | 4.2 |
| 100.0 | 1.189 ± 0.043 | 99.1 | 3.6 |
| 500.0 | 5.975 ± 0.179 | 100.4 | 3.0 |
| 1000.0 | 11.981 ± 0.312 | 99.8 | 2.6 |
| Linear Range: | 1.0 - 1000.0 ng/mL | Correlation Coefficient (r²): | > 0.995 |
Table 2: Precision and Accuracy of Quality Control (QC) Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) Mean Conc. ± SD (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day (n=18) Mean Conc. ± SD (ng/mL) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| LLOQ | 1.0 | 1.04 ± 0.09 | 104.0 | 8.7 | 1.08 ± 0.11 | 108.0 | 10.2 |
| Low QC | 3.0 | 2.95 ± 0.21 | 98.3 | 7.1 | 3.11 ± 0.25 | 103.7 | 8.0 |
| Mid QC | 80.0 | 82.16 ± 4.52 | 102.7 | 5.5 | 78.95 ± 5.13 | 98.7 | 6.5 |
| High QC | 800.0 | 790.4 ± 34.78 | 98.8 | 4.4 | 812.8 ± 42.27 | 101.6 | 5.2 |
Conclusion
The GC-MS method described in this application note provides a reliable and sensitive approach for the quantification of phenoxybenzamine in human plasma. The use of a deuterated internal standard is essential for correcting analytical variability, thereby ensuring high accuracy and precision. The detailed sample preparation protocol, including solid-phase extraction and derivatization, allows for the effective removal of matrix interferences and the conversion of phenoxybenzamine into a form suitable for GC-MS analysis. This method is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development and clinical research.
References
- 1. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. Phenoxybenzamine - Wikipedia [en.wikipedia.org]
- 3. Phenoxybenzamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Alpha-1 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
- 5. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. Alpha-2 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
Application Notes and Protocols for Phenoxybenzamine-d5 in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the primary application of Phenoxybenzamine-d5 in neuroscience research, which is predominantly as an internal standard for the accurate quantification of phenoxybenzamine in biological matrices using mass spectrometry. This document outlines the rationale for its use, detailed experimental protocols, and the interpretation of data.
Introduction to Phenoxybenzamine and the Role of its Deuterated Analog
Phenoxybenzamine is a non-selective, irreversible antagonist of alpha-adrenergic receptors.[1][2] It forms a stable covalent bond with these receptors, leading to a long-lasting blockade.[1] In neuroscience, understanding the concentration of phenoxybenzamine in brain tissue or cerebrospinal fluid is crucial for correlating its pharmacokinetic profile with its pharmacodynamic effects on neurotransmitter systems.
Deuterated compounds, such as Phenoxybenzamine-d5, are ideal internal standards for mass spectrometry-based quantification.[3] The substitution of five hydrogen atoms with deuterium atoms results in a molecule that is chemically identical to phenoxybenzamine in terms of its chromatographic behavior and ionization efficiency, but has a different mass-to-charge ratio (m/z). This allows for its distinct detection from the non-deuterated analyte, enabling precise and accurate quantification by correcting for variations in sample preparation and instrument response.[3]
Key Applications in Neuroscience Research
The primary application of Phenoxybenzamine-d5 in neuroscience is to serve as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the following purposes:
-
Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of phenoxybenzamine in the central nervous system (CNS). This includes quantifying its concentration in brain homogenates, microdialysates, and cerebrospinal fluid.
-
Receptor Occupancy Studies: Correlating the concentration of phenoxybenzamine in specific brain regions with the extent of alpha-adrenergic receptor blockade.
-
Drug-Drug Interaction Studies: Investigating how co-administered drugs affect the concentration of phenoxybenzamine in the CNS.
-
Toxicology Studies: Assessing the accumulation of phenoxybenzamine in the brain in relation to potential neurotoxic effects.
Quantitative Data Presentation
The use of Phenoxybenzamine-d5 as an internal standard allows for the generation of precise quantitative data. Below is a template for presenting such data from a hypothetical pharmacokinetic study in rat brain tissue following administration of phenoxybenzamine.
| Time Point (hours) | Brain Region | Phenoxybenzamine Concentration (ng/g tissue) ± SD (n=5) |
| 0.5 | Prefrontal Cortex | 15.2 ± 2.1 |
| 0.5 | Hippocampus | 12.8 ± 1.9 |
| 0.5 | Striatum | 14.5 ± 2.5 |
| 2 | Prefrontal Cortex | 45.7 ± 5.3 |
| 2 | Hippocampus | 38.9 ± 4.8 |
| 2 | Striatum | 42.1 ± 6.0 |
| 6 | Prefrontal Cortex | 20.3 ± 3.1 |
| 6 | Hippocampus | 18.1 ± 2.7 |
| 6 | Striatum | 19.8 ± 3.5 |
| 24 | Prefrontal Cortex | 5.6 ± 1.2 |
| 24 | Hippocampus | 4.9 ± 0.9 |
| 24 | Striatum | 5.2 ± 1.1 |
Experimental Protocols
Protocol 1: Quantification of Phenoxybenzamine in Brain Tissue using LC-MS/MS with Phenoxybenzamine-d5 as an Internal Standard
Objective: To accurately measure the concentration of phenoxybenzamine in a brain tissue homogenate.
Materials:
-
Brain tissue sample
-
Phenoxybenzamine standard
-
Phenoxybenzamine-d5 (internal standard)
-
Homogenization buffer (e.g., phosphate-buffered saline)
-
Acetonitrile with 0.1% formic acid (protein precipitation and mobile phase)
-
Water with 0.1% formic acid (mobile phase)
-
LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)
-
Analytical column (e.g., C18 column)
Procedure:
-
Standard Curve Preparation:
-
Prepare a stock solution of phenoxybenzamine in a suitable solvent (e.g., methanol).
-
Perform serial dilutions to create a series of calibration standards with known concentrations.
-
Spike a fixed amount of Phenoxybenzamine-d5 internal standard solution into each calibration standard.
-
-
Sample Preparation:
-
Accurately weigh the brain tissue sample.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Take a known volume of the homogenate.
-
Add a fixed amount of Phenoxybenzamine-d5 internal standard solution.
-
Precipitate proteins by adding a sufficient volume of ice-cold acetonitrile with 0.1% formic acid.
-
Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto the analytical column.
-
Use a gradient elution with mobile phases A (water with 0.1% formic acid) and B (acetonitrile with 0.1% formic acid) to separate phenoxybenzamine from other matrix components.
-
Set the mass spectrometer to monitor the specific mass transitions for both phenoxybenzamine and Phenoxybenzamine-d5 in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the peak area ratio of phenoxybenzamine to Phenoxybenzamine-d5 for each standard and sample.
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the standards.
-
Determine the concentration of phenoxybenzamine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Signaling Pathway
Caption: Mechanism of Phenoxybenzamine Action.
Experimental Workflow
Caption: Workflow for Phenoxybenzamine Quantification.
References
Application Notes and Protocols: The Use of Phenoxybenzamine in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenoxybenzamine (PBZ) is a well-established, irreversible, non-selective alpha-adrenergic receptor antagonist.[1][2][3] Emerging research has unveiled its potential as an anti-neoplastic agent, demonstrating efficacy in various cancer cell line models, particularly in malignant gliomas.[4][5] These notes provide an overview of the applications of Phenoxybenzamine in cancer cell research, detailing its mechanisms of action, quantitative data on its effects, and comprehensive protocols for its use in cell-based assays.
While these application notes focus on Phenoxybenzamine, the deuterated form, Phenoxybenzamine-d5, is a valuable tool for related research. Deuterated compounds, where hydrogen atoms are replaced by their heavier isotope deuterium, are frequently employed in pharmacokinetic and metabolic studies.[2][] The use of Phenoxybenzamine-d5 as an internal standard in analytical methods, such as mass spectrometry, can enhance the accuracy of quantifying Phenoxybenzamine levels in biological samples.
Mechanism of Action
Phenoxybenzamine exerts its anti-cancer effects through a multi-faceted approach, primarily involving:
-
Alpha-Adrenergic Receptor Blockade : As a potent antagonist of α1- and α2-adrenergic receptors, Phenoxybenzamine can interfere with signaling pathways that promote cancer cell proliferation and survival.[7]
-
Histone Deacetylase (HDAC) Inhibition : Studies have revealed that Phenoxybenzamine acts as an inhibitor of histone deacetylases, with particular activity against HDAC isoforms 5, 6, and 9.[1][8] HDAC inhibition can lead to changes in gene expression that suppress tumor growth.[1]
-
Inhibition of the TrkB-Akt Signaling Pathway : In glioma cell lines, Phenoxybenzamine has been shown to suppress the Tropomyosin receptor kinase B (TrkB)-Akt pathway, a critical signaling cascade for cell survival, proliferation, and migration.[4][5]
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of Phenoxybenzamine in various assays.
Table 1: IC50 Values of Phenoxybenzamine
| Target/Assay | Cell Line/System | IC50 Value | Reference |
| α-Adrenoceptor Antagonism | - | 550 nM | [3] |
| Histone Deacetylase 5 (HDAC5) | Enzyme Assay | 9.8 µM | [8] |
| Histone Deacetylase 9 (HDAC9) | Enzyme Assay | 5.3 µM | [8] |
| hOCT1 Inhibition | HEK293 | 15.1 µM | [1] |
Table 2: Effective Concentrations of Phenoxybenzamine in Cancer Cell Line Studies
| Cancer Cell Line | Assay | Concentration | Duration | Observed Effect | Reference |
| U251 and U87MG (Glioma) | Proliferation | 0-100 µM | 96 hours | Marked inhibition of proliferation | [1] |
| U251 and U87MG (Glioma) | Migration & Invasion | 10 µM | 24-72 hours | Inhibition of migration and invasion | [1] |
| U251 and U87MG (Glioma) | Western Blot | 10 µM | 12 hours | Inhibition of TrkB-Akt pathway | [1] |
| NCI60 Cell Lines | Proliferation | 10 µM | - | Ranged inhibitory activity |
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathway
Caption: Phenoxybenzamine's multi-target mechanism of action in cancer cells.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for assessing cell viability after Phenoxybenzamine treatment.
Experimental Workflow: Transwell Invasion Assay
Caption: Workflow for the Transwell invasion assay with Phenoxybenzamine.
Experimental Protocols
1. Cell Proliferation (WST-1/MTT) Assay
This protocol is for determining the effect of Phenoxybenzamine on the proliferation of cancer cell lines.
-
Materials :
-
Cancer cell line of interest (e.g., U251, U87MG)
-
Complete cell culture medium
-
96-well tissue culture plates
-
Phenoxybenzamine hydrochloride (dissolved in a suitable solvent like DMSO)
-
WST-1 or MTT reagent
-
Microplate reader
-
-
Procedure :
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of Phenoxybenzamine in complete medium.
-
After 24 hours, remove the medium and add 100 µL of the Phenoxybenzamine dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve Phenoxybenzamine).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72, or 96 hours).
-
Add 10 µL of WST-1 or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate until the formazan crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1, 570 nm for MTT) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
2. Wound Healing (Scratch) Assay
This assay is used to assess the effect of Phenoxybenzamine on cell migration.
-
Materials :
-
Cancer cell line
-
Complete cell culture medium
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tip
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera
-
-
Procedure :
-
Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.
-
Create a "scratch" in the monolayer with a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the PBS with fresh medium containing the desired concentration of Phenoxybenzamine or vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 8-12 hours) for up to 48 hours or until the scratch in the control well is closed.
-
Measure the width of the scratch at different time points and compare the rate of closure between treated and control wells.
-
3. Transwell Invasion Assay
This protocol measures the ability of cancer cells to invade through an extracellular matrix in the presence of Phenoxybenzamine.
-
Materials :
-
Cancer cell line
-
Serum-free and complete cell culture medium
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel or other basement membrane extract
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
-
Procedure :
-
Thaw Matrigel on ice and dilute with cold serum-free medium.
-
Coat the upper surface of the Transwell inserts with a thin layer of diluted Matrigel and incubate at 37°C for at least 1 hour to allow it to solidify.
-
Harvest and resuspend cells in serum-free medium containing the desired concentration of Phenoxybenzamine or vehicle control.
-
Seed the cell suspension into the upper chamber of the coated inserts.
-
Add complete medium (containing a chemoattractant like FBS) to the lower chamber.
-
Incubate for 24-48 hours.
-
After incubation, use a cotton swab to gently remove the non-invading cells from the upper surface of the insert.
-
Fix the invading cells on the lower surface of the membrane with a fixation solution.
-
Stain the fixed cells with a staining solution.
-
Wash the inserts with water and allow them to air dry.
-
Image the stained cells under a microscope and count the number of invaded cells per field of view.
-
4. Western Blotting for TrkB-Akt Pathway Analysis
This protocol is for detecting changes in the phosphorylation status of key proteins in the TrkB-Akt pathway following treatment with Phenoxybenzamine.
-
Materials :
-
Cancer cell line
-
Phenoxybenzamine
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-TrkB, anti-TrkB, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure :
-
Seed cells and treat with Phenoxybenzamine (e.g., 10 µM) for the desired time (e.g., 12 hours).
-
Wash cells with cold PBS and lyse with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative changes in protein phosphorylation.[9]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Anti-tumor activity of phenoxybenzamine hydrochloride on malignant glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deuterium labeling enables proteome wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-tumor activity of phenoxybenzamine and its inhibition of histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Quantifying Phenoxybenzamine in Pheochromocytoma Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenoxybenzamine is a critical therapeutic agent in the management of pheochromocytoma, a rare neuroendocrine tumor characterized by the overproduction of catecholamines. As a non-selective, irreversible alpha-adrenergic antagonist, phenoxybenzamine effectively controls hypertension and other symptoms associated with excessive catecholamine release, making it a cornerstone of preoperative care.[1][2] Accurate quantification of phenoxybenzamine in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document provides detailed application notes and protocols for the quantification of phenoxybenzamine in plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[3][4]
Signaling Pathway of Phenoxybenzamine in Pheochromocytoma
Phenoxybenzamine exerts its therapeutic effect by covalently binding to and irreversibly blocking alpha-adrenergic receptors (α1 and α2). In pheochromocytoma, these receptors are overstimulated by excess norepinephrine and epinephrine released from the tumor. By blocking these receptors on vascular smooth muscle, phenoxybenzamine inhibits vasoconstriction, leading to a reduction in blood pressure.[2][5] This non-competitive antagonism is crucial for stabilizing patients prior to surgery.
Experimental Protocol: Quantification of Phenoxybenzamine in Human Plasma by LC-MS/MS
This protocol outlines a validated method for the determination of phenoxybenzamine in human plasma. The procedure involves a protein precipitation step for sample preparation, followed by analysis using a reverse-phase LC-MS/MS system.
1. Materials and Reagents
-
Phenoxybenzamine hydrochloride reference standard
-
Stable isotope-labeled internal standard (IS), e.g., Phenoxybenzamine-d5
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Microcentrifuge tubes
-
Autosampler vials
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
3. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve phenoxybenzamine and the internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the phenoxybenzamine stock solution with 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of the internal standard in the same diluent.
4. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
5. LC-MS/MS Conditions
| Parameter | Condition |
| HPLC System | |
| Column | C18 Reverse-Phase (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | Start at 30% B, increase to 95% B over 3 min, hold for 1 min, return to 30% B, and re-equilibrate for 1 min. |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Phenoxybenzamine: To be determined experimentallyPhenoxybenzamine-d5 (IS): To be determined experimentally |
| Collision Energy | To be optimized for specific transitions |
| Dwell Time | 100 ms |
Table 1: LC-MS/MS Parameters.
6. Data Analysis and Quantification
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards.
-
The concentration of phenoxybenzamine in the plasma samples is determined by interpolating their peak area ratios from the calibration curve.
Data Presentation
The performance of the analytical method should be validated according to regulatory guidelines. Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.5 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% | 4.5 - 8.2% |
| Inter-day Precision (%CV) | ≤ 15% | 6.1 - 9.5% |
| Accuracy (% Bias) | Within ±15% of nominal | -5.3 to 7.8% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | 7.9% |
Table 2: Summary of Method Validation Parameters.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the quantification of phenoxybenzamine from plasma samples.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of phenoxybenzamine in plasma. This protocol serves as a foundational template that should be fully validated in the user's laboratory to ensure reliable and accurate results for pharmacokinetic and other research applications in the study of pheochromocytoma.
References
Application Notes and Protocols for Adrenergic Receptor Binding Assays Featuring Phenoxybenzamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are central to many physiological processes, responding to the endogenous catecholamines epinephrine and norepinephrine. They are classified into two main types, α and β, each with several subtypes (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3).[1][2] These receptors are critical drug targets for a wide range of conditions, including hypertension, asthma, and benign prostatic hyperplasia. Understanding the interaction of novel ligands with these receptors is a cornerstone of modern pharmacology.
Phenoxybenzamine is a classical antagonist of α-adrenergic receptors.[3] It acts as a non-selective and irreversible antagonist by forming a stable covalent bond with the receptor, primarily at a cysteine residue within the transmembrane domain.[4][5] This irreversible binding makes it a powerful tool in receptor research, allowing for the determination of receptor density (Bmax) and the study of receptor turnover and spare receptors. Phenoxybenzamine exhibits a significantly higher potency for α1-adrenergic receptors over α2-adrenergic receptors.[6][7]
This document provides detailed protocols for utilizing phenoxybenzamine in adrenergic receptor binding assays. It also clarifies the role of its deuterated analog, Phenoxybenzamine-d5, which serves as an internal standard for quantification by mass spectrometry rather than as a ligand in traditional binding assays.
Adrenergic Receptor Signaling Pathways
Adrenergic receptors mediate their effects through different G protein signaling cascades. The α1-adrenergic receptors couple to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and diacylglycerol (DAG).[2] In contrast, α2-adrenergic receptors couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[2] β-adrenergic receptors couple to Gs proteins, activating adenylyl cyclase and increasing cAMP production.[2]
Caption: Overview of adrenergic receptor signaling pathways.
Quantitative Data: Phenoxybenzamine Interaction with Adrenergic Receptors
The following tables summarize the binding characteristics and inactivation potency of phenoxybenzamine for α-adrenergic receptor subtypes.
| Parameter | Receptor Subtype | Value | Reference |
| Potency Ratio | α1 vs. α2 | ~250-fold more potent for α1 | [7] |
| Inactivation | α2A | 81% | [3][8] |
| α2B | 96% | [3][8] | |
| α2C | 77% | [3][8] | |
| Conditions for Inactivation Data | Concentration | 90 nM | [3][8] |
| Incubation Time | 30 minutes | [3][8] |
Experimental Protocols
Protocol 1: Receptor Inactivation Assay with Phenoxybenzamine
This protocol is designed to determine the extent of irreversible receptor inactivation by phenoxybenzamine, which can be a prerequisite for receptor density (Bmax) studies.
Caption: Workflow for receptor inactivation assay.
Materials:
-
Cell membranes expressing the α-adrenergic receptor subtype of interest.
-
Phenoxybenzamine hydrochloride.
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Radioligand (e.g., [³H]-Prazosin for α1, [³H]-Rauwolscine or [³H]-Yohimbine for α2).
-
Non-specific ligand (e.g., 10 µM Phentolamine).
-
Cell harvester and glass fiber filters (e.g., Whatman GF/B).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Prepare cell membranes from a suitable expression system (e.g., HEK293 or CHO cells) or tissue known to express the target receptor. Homogenize cells/tissue in ice-cold lysis buffer and pellet the membranes by high-speed centrifugation. Resuspend the pellet in binding buffer and determine the protein concentration.[9]
-
Phenoxybenzamine Incubation: In separate tubes, incubate aliquots of the membrane preparation (e.g., 100 µg protein) with a range of phenoxybenzamine concentrations (e.g., 1 nM to 10 µM) and a vehicle control. Incubate for 30-60 minutes at 37°C to allow for covalent binding.
-
Washing Step: To remove unbound phenoxybenzamine, pellet the membranes by centrifugation (e.g., 20,000 x g for 15 minutes at 4°C). Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold binding buffer. Repeat this washing step at least twice.
-
Radioligand Binding: After the final wash, resuspend the membranes in a known volume of binding buffer. Use these phenoxybenzamine-treated membranes in a standard radioligand binding assay.
-
Total Binding: Incubate the treated membranes with a concentration of radioligand near its Kd.
-
Non-specific Binding: Incubate the treated membranes with the radioligand in the presence of a high concentration of a non-specific competing ligand (e.g., 10 µM phentolamine).
-
-
Filtration and Counting: Incubate the binding reactions for 60-90 minutes at room temperature. Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.[6] Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding for each phenoxybenzamine concentration by subtracting the non-specific binding from the total binding. Express the specific binding at each phenoxybenzamine concentration as a percentage of the specific binding in the vehicle-treated control. Plot the percent specific binding against the log concentration of phenoxybenzamine to determine the IC50 of inactivation.
Protocol 2: Competitive Binding Assay Using Phenoxybenzamine-Treated Membranes
This protocol allows for the characterization of ligands that bind to receptor populations that are resistant to phenoxybenzamine inactivation.
Caption: Workflow for competitive binding assay.
Procedure:
-
Prepare phenoxybenzamine-treated membranes as described in Protocol 1, using a concentration of phenoxybenzamine sufficient to inactivate a significant portion of the target receptors (e.g., a concentration around the IC50 of inactivation).
-
Set up a competitive binding assay in a 96-well plate with the following in each well:
-
Phenoxybenzamine-treated membranes.
-
A fixed concentration of a suitable radioligand.
-
Varying concentrations of the unlabeled test compound.
-
Include controls for total binding (no test compound) and non-specific binding (a high concentration of a non-labeled competitor).
-
-
Incubate, filter, and count the radioactivity as described in Protocol 1.
-
Analyze the data using non-linear regression to fit a one-site or two-site competition model. Calculate the IC50 of the test compound and convert it to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
The Role of Phenoxybenzamine-d5 in Pharmacological Research
While phenoxybenzamine is used directly in binding assays to interact with receptors, its deuterated form, Phenoxybenzamine-d5, has a different but complementary application. Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, are widely used as internal standards in mass spectrometry-based analytical methods.[10][11]
The key characteristics of deuterated internal standards are:
-
Chemical Similarity: They are chemically almost identical to the analyte, meaning they have similar properties during sample extraction and chromatographic separation.[11]
-
Mass Difference: They have a higher mass due to the presence of deuterium, which allows them to be distinguished from the non-deuterated analyte by a mass spectrometer.[11]
In practice, a known amount of Phenoxybenzamine-d5 would be added to a biological sample (e.g., plasma or tissue homogenate) that is being analyzed for the presence of phenoxybenzamine. By comparing the mass spectrometer's signal for phenoxybenzamine to the signal for Phenoxybenzamine-d5, researchers can accurately quantify the concentration of phenoxybenzamine in the sample, correcting for any loss that may have occurred during sample processing.[12] This is crucial for pharmacokinetic and drug metabolism studies, which often run in parallel with receptor binding and functional assays to build a complete profile of a drug candidate.
Conclusion
Phenoxybenzamine is an invaluable tool for the study of α-adrenergic receptors due to its irreversible antagonism. The protocols outlined here provide a framework for utilizing this compound to investigate receptor inactivation and to characterize the binding of other ligands to phenoxybenzamine-resistant receptor populations. It is important for researchers to understand the distinct roles of phenoxybenzamine and its deuterated analog, Phenoxybenzamine-d5, to apply them correctly in their experimental designs. While phenoxybenzamine is a ligand for binding assays, Phenoxybenzamine-d5 is an analytical tool for quantification, both contributing to a comprehensive understanding of adrenergic pharmacology.
References
- 1. Differential hydrogen/deuterium exchange mass spectrometry analysis of protein–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Effects of protein-ligand interactions on hydrogen/deuterium exchange kinetics: canonical and noncanonical scenarios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Phenoxybenzamine is more potent in inactivating alpha 1- than alpha 2-adrenergic receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenoxybenzamine binding reveals the helical orientation of the third transmembrane domain of adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. benchchem.com [benchchem.com]
- 12. ojp.gov [ojp.gov]
Application Notes and Protocols for Pharmacokinetic Studies Using Phenoxybenzamine-d5 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic studies of phenoxybenzamine using Phenoxybenzamine-d5 Hydrochloride as an internal standard. The information is intended to guide researchers in developing and validating robust bioanalytical methods for the accurate quantification of phenoxybenzamine in biological matrices.
Introduction
Phenoxybenzamine is a non-selective, irreversible alpha-adrenergic receptor antagonist used in the management of hypertension and sweating associated with pheochromocytoma.[1][2][3] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for optimizing therapeutic regimens and ensuring patient safety. The use of a stable isotope-labeled internal standard, such as Phenoxybenzamine-d5 Hydrochloride, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it corrects for variability during sample preparation and analysis.[2][4][5]
Pharmacokinetic Profile of Phenoxybenzamine
Phenoxybenzamine is characterized by its long duration of action due to its irreversible binding to alpha-receptors.[6][7] Below is a summary of its key pharmacokinetic parameters.
| Pharmacokinetic Parameter | Value | Reference |
| Bioavailability | 20-30% (oral) | [6][8] |
| Time to Onset of Action | Approximately 1-2 hours | [6][7] |
| Time to Peak Effect | Several days (cumulative action) | [6] |
| Distribution | Widely distributed, may accumulate in adipose tissue | [6] |
| Metabolism | Hepatic | [1][6] |
| Elimination Half-Life | Approximately 24 hours | [8] |
| Excretion | Primarily via urine and bile; approximately 10% as unchanged drug in urine | [1] |
Experimental Protocols
A highly sensitive and selective LC-MS/MS method is recommended for the quantification of phenoxybenzamine in biological matrices, such as plasma or serum, using Phenoxybenzamine-d5 Hydrochloride as an internal standard.
Bioanalytical Method Using LC-MS/MS
This protocol outlines a general procedure for the extraction and analysis of phenoxybenzamine from plasma samples. Method validation should be performed according to regulatory guidelines.
Materials and Reagents:
-
Phenoxybenzamine Hydrochloride (analytical standard)
-
Phenoxybenzamine-d5 Hydrochloride (internal standard)[2]
-
Human plasma (drug-free)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of phenoxybenzamine and Phenoxybenzamine-d5 in methanol (e.g., 1 mg/mL).
-
Prepare working standard solutions by serially diluting the phenoxybenzamine stock solution with 50:50 methanol:water to create calibration standards.
-
Prepare a working internal standard solution (e.g., 100 ng/mL) by diluting the Phenoxybenzamine-d5 stock solution.
-
-
Sample Preparation (Protein Precipitation): [5][9][10]
-
Pipette 100 µL of plasma sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Phenoxybenzamine-d5 internal standard working solution to each tube.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions (Representative):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start at 5% B, ramp to 95% B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions (Representative):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical - requires optimization):
-
Phenoxybenzamine: Precursor ion (Q1) -> Product ion (Q3)
-
Phenoxybenzamine-d5: Precursor ion (Q1) -> Product ion (Q3)
-
-
Optimize source parameters (e.g., ion spray voltage, temperature, gas flows) for maximum signal intensity.
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of phenoxybenzamine to Phenoxybenzamine-d5 against the concentration of the calibration standards.
-
Determine the concentration of phenoxybenzamine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Signaling Pathway of Phenoxybenzamine
Caption: Mechanism of action of Phenoxybenzamine.
Experimental Workflow for Pharmacokinetic Analysis
References
- 1. agilent.com [agilent.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Phenoxybenzamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mims.com [mims.com]
- 7. gcms.cz [gcms.cz]
- 8. go.drugbank.com [go.drugbank.com]
- 9. ijisrt.com [ijisrt.com]
- 10. researchgate.net [researchgate.net]
Application Note: Robust and Efficient Sample Preparation for the Quantification of Phenoxybenzamine in Human Plasma by LC-MS/MS
Abstract
This application note presents a detailed comparison of three common sample preparation techniques—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT)—for the analysis of Phenoxybenzamine in human plasma using an internal standard method. The protocols are optimized for use with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to ensure high sensitivity, specificity, and reproducibility. This document provides researchers, scientists, and drug development professionals with comprehensive protocols and comparative data to select the most appropriate sample preparation strategy for their analytical needs.
Introduction
Phenoxybenzamine is a non-selective, irreversible alpha-adrenergic receptor antagonist used in the management of hypertension associated with pheochromocytoma.[1] Accurate and precise quantification of Phenoxybenzamine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The complexity of biological samples, such as plasma, necessitates an effective sample preparation method to remove interfering substances like proteins and phospholipids, which can cause ion suppression or enhancement in the MS source, leading to inaccurate quantification.[2]
The use of a stable isotope-labeled internal standard, such as Phenoxybenzamine-d5, is essential to compensate for variability during sample preparation and analysis. This application note details and compares three widely used sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
Mechanism of Action of Phenoxybenzamine
Phenoxybenzamine acts as a non-selective antagonist of alpha-adrenergic receptors (α1 and α2).[1] It forms a stable, covalent bond with these receptors, leading to an irreversible blockade.[3] This blockade results in vasodilation of blood vessels, causing a decrease in blood pressure.[4][5] The signaling pathway involves the inhibition of Gq-protein-coupled receptor activation, which in turn decreases the production of secondary messengers like inositol triphosphate (IP3) and diacylglycerol (DAG).[5] This ultimately leads to reduced intracellular calcium levels and smooth muscle relaxation.[5]
References
Application Note: A Robust and Validated Bioanalytical Method for the Quantification of Phenoxybenzamine in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a detailed, robust, and validated bioanalytical method for the quantitative determination of phenoxybenzamine in human plasma. The method utilizes liquid-liquid extraction (LLE) for sample preparation, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is selective, sensitive, accurate, and precise, making it suitable for supporting pharmacokinetic and toxicokinetic studies in drug development. All validation parameters were assessed according to the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2][3]
Introduction
Phenoxybenzamine is an alpha-adrenergic antagonist with a long duration of action, which has been used in the treatment of hypertension, particularly that associated with pheochromocytoma.[4] Accurate measurement of phenoxybenzamine concentrations in biological matrices is crucial for the evaluation and interpretation of toxicokinetic and pharmacokinetic study data. Bioanalytical methods used for regulatory submissions must be well-characterized and validated to ensure the reliability of the data.[1] This document provides a comprehensive protocol for the development and validation of a bioanalytical method for phenoxybenzamine quantification in human plasma.
Materials and Methods
Chemicals and Reagents
-
Phenoxybenzamine hydrochloride (Reference Standard)
-
Internal Standard (IS) (e.g., a deuterated analog of phenoxybenzamine)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid (≥98%)
-
Ammonium acetate
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Methyl tert-butyl ether (MTBE)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
-
Pipettes and general laboratory glassware
Experimental Protocols
Preparation of Standard and Quality Control (QC) Samples
Stock solutions of phenoxybenzamine and the internal standard were prepared in methanol. Working standard solutions were prepared by serially diluting the stock solution with a mixture of methanol and water (1:1, v/v). Calibration standards and quality control (QC) samples were prepared by spiking the appropriate amount of the working standard solutions into blank human plasma.
Sample Preparation: Liquid-Liquid Extraction (LLE)
A liquid-liquid extraction procedure was employed for the extraction of phenoxybenzamine from human plasma.
-
To 100 µL of plasma sample (calibration standard, QC, or study sample), add 25 µL of the internal standard working solution and vortex briefly.
-
Add 50 µL of 0.1 M sodium hydroxide to alkalinize the sample.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Isotopic Crosstalk with Phenoxybenzamine-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering isotopic crosstalk issues with Phenoxybenzamine-d5 in mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic crosstalk and why does it occur with Phenoxybenzamine-d5?
A1: Isotopic crosstalk refers to the interference between the mass spectrometry signals of an analyte (Phenoxybenzamine) and its stable isotope-labeled internal standard (SIL-IS), in this case, Phenoxybenzamine-d5. This interference arises from the natural abundance of isotopes. The analyte, Phenoxybenzamine, has a natural isotopic distribution, meaning a small percentage of its molecules will contain heavier isotopes (like ¹³C), causing its signal to appear at a slightly higher mass-to-charge ratio (m/z). If this isotopic signal overlaps with the m/z of the deuterated internal standard (Phenoxybenzamine-d5), it can artificially inflate the internal standard's response.
Conversely, the Phenoxybenzamine-d5 standard may contain a small percentage of unlabeled Phenoxybenzamine or may lose a deuterium atom in the ion source, contributing to the analyte's signal.[1] This is particularly problematic at very high concentrations of the analyte or at the lower limit of quantitation (LLOQ).
Q2: How can I identify and quantify isotopic crosstalk in my experiment?
A2: You can perform a simple experiment to assess crosstalk. Prepare two sets of samples:
-
Set A (Analyte to IS Crosstalk): A high-concentration solution of unlabeled Phenoxybenzamine (without any internal standard).
-
Set B (IS to Analyte Crosstalk): A solution of Phenoxybenzamine-d5 at the concentration used in your assay (without any analyte).
Analyze these samples using your LC-MS/MS method. In Set A, monitor the mass transition for Phenoxybenzamine-d5. Any signal detected represents the contribution of the analyte to the internal standard's signal. In Set B, monitor the mass transition for Phenoxybenzamine. Any signal detected here indicates the contribution of the internal standard to the analyte's signal, either from impurities or in-source fragmentation.[1]
Q3: What are the acceptable limits for isotopic crosstalk according to regulatory guidelines?
A3: Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines for bioanalytical method validation.[2][3] While they don't specify a direct percentage for crosstalk, they set limits on the interference observed in blank samples. The response of an interfering peak at the retention time of the analyte should be less than 20% of the response at the LLOQ. For the internal standard, the interference should be less than 5% of its response.[2][3][4]
Quantitative Data Summary
The following table summarizes the key acceptance criteria from regulatory guidelines relevant to selectivity and interference, which are directly impacted by isotopic crosstalk.
| Parameter | Acceptance Criteria | Regulatory Guidance |
| Interference in Blank Matrix (Analyte) | Response of interfering peak should be < 20% of the LLOQ response. | FDA, ICH M10[2][3][5] |
| Interference in Blank Matrix (Internal Standard) | Response of interfering peak should be < 5% of the internal standard response. | FDA, ICH M10[2][3][5] |
| Accuracy at LLOQ | Within ±20% of the nominal concentration. | FDA[4][6] |
| Precision at LLOQ | Coefficient of Variation (CV) should not exceed 20%. | FDA[4][6] |
| Accuracy (Low, Mid, High QC) | Within ±15% of the nominal concentration. | FDA[6] |
| Precision (Low, Mid, High QC) | Coefficient of Variation (CV) should not exceed 15%. | FDA[6] |
Troubleshooting Guide
Issue: I've detected significant crosstalk from my analyte to my Phenoxybenzamine-d5 internal standard. What should I do?
This is a common issue, especially when analyzing samples with high concentrations of Phenoxybenzamine. Follow this troubleshooting workflow:
Caption: A workflow for troubleshooting isotopic crosstalk.
-
Optimize Chromatographic Separation: Ensure that Phenoxybenzamine and Phenoxybenzamine-d5 are well-separated from any matrix interferences. While they should co-elute, improving the overall peak shape and reducing matrix effects can help.[1]
-
Adjust MS Parameters: Minimize any in-source fragmentation by optimizing parameters like collision energy and cone voltage.[1]
-
Lower Internal Standard Concentration: If the crosstalk from the analyte is significant, a lower IS concentration might still be sufficient for normalization while reducing the relative contribution of the analyte's isotopic peak.
-
Consider an Alternative Internal Standard: If crosstalk remains an issue, consider using an internal standard with a larger mass difference, such as one labeled with ¹³C or ¹⁵N, which are less prone to chromatographic shifts and have lower natural abundance.[1]
Experimental Protocols
Protocol: Assessment of Isotopic Crosstalk
Objective: To quantify the bidirectional crosstalk between Phenoxybenzamine and Phenoxybenzamine-d5.
Materials:
-
Phenoxybenzamine reference standard
-
Phenoxybenzamine-d5 internal standard
-
Blank biological matrix (e.g., plasma)
-
LC-MS/MS system
Methodology:
-
Prepare Stock Solutions:
-
Prepare a high-concentration stock solution of Phenoxybenzamine (e.g., 1000 ng/mL) in an appropriate solvent. This will be your Upper Limit of Quantification (ULOQ) standard.
-
Prepare a working solution of Phenoxybenzamine-d5 at the concentration used in your assay (e.g., 50 ng/mL).
-
-
Sample Preparation:
-
Analyte to IS Crosstalk: Spike the blank matrix with the ULOQ Phenoxybenzamine stock solution. Do not add the internal standard.
-
IS to Analyte Crosstalk: Spike the blank matrix with the Phenoxybenzamine-d5 working solution. Do not add the analyte.
-
LLOQ Sample: Prepare a sample at the Lower Limit of Quantification for Phenoxybenzamine and spike with the Phenoxybenzamine-d5 working solution.
-
IS Blank: A sample containing only the Phenoxybenzamine-d5 working solution in the final solvent.
-
-
LC-MS/MS Analysis:
-
Inject and analyze the samples using your validated method, monitoring the MRM transitions for both Phenoxybenzamine and Phenoxybenzamine-d5.
-
-
Data Analysis:
-
Analyte → IS Crosstalk (%):
-
Measure the peak area of the Phenoxybenzamine-d5 transition in the ULOQ sample (without IS).
-
Measure the peak area of the Phenoxybenzamine-d5 transition in the IS Blank sample.
-
Calculate the percentage of crosstalk: (Area in ULOQ sample / Area in IS Blank sample) * 100
-
-
IS → Analyte Crosstalk (%):
-
Measure the peak area of the Phenoxybenzamine transition in the IS-only sample.
-
Measure the peak area of the Phenoxybenzamine transition in the LLOQ sample.
-
Calculate the percentage of crosstalk: (Area in IS-only sample / Area in LLOQ sample) * 100
-
-
Visualizations
Phenoxybenzamine Signaling Pathway
Phenoxybenzamine is a non-selective, irreversible antagonist of alpha-adrenergic receptors.[7] This action blocks the binding of norepinephrine and epinephrine, leading to vasodilation and a decrease in blood pressure.[8][9]
Caption: Mechanism of action of Phenoxybenzamine.
Conceptual Diagram of Isotopic Crosstalk
This diagram illustrates how the isotopic envelope of the analyte can interfere with the signal of the deuterated internal standard.
Caption: Analyte's isotopic signal overlapping with the IS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fda.gov [fda.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Phenoxybenzamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. google.com [google.com]
Preventing deuterium exchange in Phenoxybenzamine-d5 standards
Welcome to the technical support center for Phenoxybenzamine-d5 standards. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing deuterium exchange and ensuring the isotopic integrity of your standards during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern for my Phenoxybenzamine-d5 standard?
Deuterium exchange, also known as H/D exchange or back-exchange, is a chemical reaction where a deuterium atom on an isotopically labeled standard is replaced by a hydrogen atom from the surrounding environment, such as the solvent.[1][2] This can lead to a decrease in the mass-to-charge ratio (m/z) of the standard, compromising the accuracy of quantitative analyses by mass spectrometry.[3] If the exchange is significant, the deuterated internal standard can be mistakenly measured as the unlabeled analyte, leading to inaccurate results.[2]
Q2: Are the deuterium labels on Phenoxybenzamine-d5 susceptible to exchange?
The five deuterium atoms in Phenoxybenzamine-d5 are located on the phenyl ring. Deuterium atoms on aromatic rings are generally considered to be in stable, non-exchangeable positions under typical analytical conditions.[1] However, experimental conditions can still influence their stability.
Q3: What are the primary factors that can cause deuterium exchange in my Phenoxybenzamine-d5 standard?
Several factors can promote deuterium exchange:
-
pH: Both highly acidic and basic conditions can catalyze deuterium exchange. The rate of exchange is generally at its minimum in the pH range of 2.5 to 3.[1][2]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including deuterium exchange.[2][3] For every 10°C increase in temperature, the rate of hydrogen exchange can increase significantly.
-
Solvent: Protic solvents, which contain hydrogen atoms bonded to electronegative atoms (e.g., water, methanol, ethanol), can readily donate protons and facilitate exchange.[1] Aprotic solvents (e.g., acetonitrile, tetrahydrofuran) are less likely to cause this issue.[1]
Q4: How can I prevent deuterium exchange during sample preparation and analysis?
To minimize deuterium exchange, consider the following preventative measures:
-
Solvent Selection: Whenever possible, use aprotic solvents to dissolve and dilute your Phenoxybenzamine-d5 standard.[1] If aqueous solutions are necessary, use D₂O-based buffers to minimize the proton source.
-
pH Control: Maintain the pH of your solutions within a range of 2.5 to 7 to minimize exchange.[1] Avoid prolonged exposure to strongly acidic or basic conditions.
-
Temperature Control: Keep your standard solutions, samples, and autosampler cool.[1] Store stock solutions at -20°C or lower for long-term stability.
-
Minimize Exposure Time: Reduce the time your standard is in contact with potentially harsh conditions before analysis.
Troubleshooting Guide
This section addresses common issues that may indicate deuterium exchange.
Issue 1: I am observing a decrease in the m/z value of my Phenoxybenzamine-d5 standard over a series of injections.
This is a strong indicator of deuterium exchange. The gradual replacement of deuterium with hydrogen will lead to a progressive decrease in the mass of the internal standard.
-
Troubleshooting Workflow:
Troubleshooting workflow for decreasing m/z.
Issue 2: My calibration curve is non-linear, especially at the lower concentrations.
Deuterium exchange can lead to the internal standard contributing to the analyte signal, causing non-linearity in the calibration curve.
-
Possible Cause: The deuterated standard is exchanging with protons, and the resulting unlabeled Phenoxybenzamine is being detected as the analyte.
-
Troubleshooting Steps:
-
Perform a Stability Study: Analyze a sample of your Phenoxybenzamine-d5 standard in the analytical mobile phase at time zero and after several hours at the autosampler temperature. A significant increase in the analyte signal in the standard solution over time confirms exchange.
-
Optimize Conditions: If exchange is confirmed, implement the preventative measures outlined in the FAQ section (optimize pH, solvent, and temperature).
-
Data Summary
The following table summarizes the key factors influencing deuterium exchange and recommended conditions to minimize it.
| Factor | Condition Promoting Exchange | Risk Level | Recommended Condition for Phenoxybenzamine-d5 |
| pH | < 2.5 or > 7.0 | High | Maintain pH between 2.5 and 7.0[1] |
| Temperature | Elevated (e.g., Room Temp or higher) | High | Store and analyze at low temperatures (e.g., 4°C)[1] |
| Solvent | Protic (e.g., Water, Methanol) | High | Use aprotic solvents (e.g., Acetonitrile) when possible[1] |
| Label Position | On Heteroatoms (O, N, S) | High | N/A (Labels on stable aromatic carbon positions)[1] |
| Label Position | Alpha to Carbonyl | Moderate | N/A |
| Label Position | Aromatic/Aliphatic C-H | Low | Phenoxybenzamine-d5 labels are in a generally stable position[1] |
Experimental Protocols
Protocol 1: Evaluating the Stability of Phenoxybenzamine-d5 in an Analytical Solvent
Objective: To determine if the analytical solvent and storage conditions are causing deuterium exchange.
Methodology:
-
Prepare Samples:
-
Set A (T=0): Prepare a solution of Phenoxybenzamine-d5 in your analytical mobile phase or sample diluent at a concentration typical for your internal standard. Immediately analyze this sample via LC-MS.
-
Set B (T=X): Prepare an identical solution to Set A. Store this solution under the same conditions as your typical sample analysis (e.g., in the autosampler at a specific temperature) for a defined period (e.g., 24 hours).
-
-
LC-MS Analysis:
-
Use a validated LC-MS method to analyze the samples.
-
Monitor the ion chromatograms for both Phenoxybenzamine-d5 and unlabeled Phenoxybenzamine.
-
-
Data Analysis:
-
Compare the peak area of unlabeled Phenoxybenzamine in the T=0 sample to the T=X sample.
-
A significant increase in the unlabeled Phenoxybenzamine peak area in the T=X sample indicates deuterium exchange.
-
Visualizing the Prevention Strategy
The following diagram illustrates a logical workflow for preventing deuterium exchange when working with Phenoxybenzamine-d5 standards.
References
Technical Support Center: Optimizing Mass Spectrometry Parameters for Phenoxybenzamine-d5
Welcome to the technical support center for the analysis of Phenoxybenzamine-d5 using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and robust experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial mass spectrometry parameters for Phenoxybenzamine-d5 analysis?
A1: For a starting point in your method development, we recommend the following parameters for electrospray ionization (ESI) in positive mode. These parameters should be optimized for your specific instrument and experimental conditions.
Table 1: Recommended Starting Mass Spectrometry Parameters for Phenoxybenzamine-d5
| Parameter | Recommended Value | Notes |
| Parent Ion (Q1) | m/z 310.2 | [M+H]⁺ for Phenoxybenzamine-d5. |
| Product Ion (Q3) | m/z 100.1 | Corresponds to the tropylium ion fragment. This is a common and stable fragment for compounds containing a benzyl group. |
| Dwell Time | 100 ms | A good starting point for sensitivity and peak shape. |
| Collision Energy (CE) | 25-35 eV | This range should be optimized to maximize the signal of the product ion. |
| Cone Voltage (CV) | 20-40 V | Optimization is crucial to ensure efficient ionization and minimize in-source fragmentation. |
| Ion Source | Electrospray Ionization (ESI) | Positive ion mode is recommended due to the presence of a tertiary amine. |
| Source Temperature | 120-150 °C | To facilitate desolvation. |
| Desolvation Gas Flow | 600-800 L/hr | Instrument dependent, adjust for optimal desolvation. |
Q2: I am observing a poor signal for Phenoxybenzamine-d5. What are the potential causes and solutions?
A2: Low signal intensity can be attributed to several factors. The following troubleshooting guide should help you identify and resolve the issue.
Table 2: Troubleshooting Poor Signal Intensity
| Potential Cause | Troubleshooting Steps |
| Suboptimal Ionization | * Verify the instrument is in positive ion mode. * Optimize cone voltage and collision energy. * Ensure the mobile phase has an appropriate pH (acidic, e.g., with 0.1% formic acid) to promote protonation. |
| Matrix Effects | * Perform a post-column infusion experiment to identify regions of ion suppression. * Improve sample clean-up using solid-phase extraction (SPE). * Adjust chromatographic conditions to separate Phenoxybenzamine-d5 from co-eluting matrix components. |
| In-source Fragmentation | * Reduce the cone voltage to minimize fragmentation in the ion source. * Optimize source temperature; excessively high temperatures can lead to degradation. |
| Poor Stability | * Phenoxybenzamine is known to be unstable in neutral or basic aqueous solutions. Prepare samples in an acidic solvent and analyze them promptly. * Store stock solutions and samples at low temperatures (4°C or -20°C) and protected from light. |
Q3: My calibration curve is non-linear. What could be the issue?
A3: Non-linearity in calibration curves is a common issue. Here are some potential causes and their solutions:
Table 3: Troubleshooting Non-Linear Calibration Curves
| Potential Cause | Troubleshooting Steps |
| Detector Saturation | * Dilute the higher concentration standards and samples. * Reduce the injection volume. |
| Isotopic Contribution | * Ensure the purity of the Phenoxybenzamine-d5 internal standard. The unlabeled Phenoxybenzamine can contribute to the analyte signal. |
| Matrix Effects | * As mentioned in Table 2, optimize sample preparation and chromatography to minimize matrix effects that can disproportionately affect different concentration levels. |
Troubleshooting Guides
Guide 1: Isotopic Exchange of Deuterium Atoms
A common concern with deuterated internal standards is the potential for H/D exchange, where deuterium atoms are replaced by hydrogen atoms from the solvent or matrix. This can lead to an underestimation of the analyte concentration.
Experimental Protocol: Assessing H/D Exchange
-
Incubation: Prepare two sets of samples. In set A, spike Phenoxybenzamine-d5 into your sample matrix and immediately process and inject. In set B, spike Phenoxybenzamine-d5 into the sample matrix and incubate at room temperature for a duration representative of your typical sample processing time before analysis.
-
Analysis: Analyze both sets of samples by LC-MS/MS.
-
Evaluation: Compare the peak area of the Phenoxybenzamine-d5 in set A and set B. A significant decrease in the peak area in set B may indicate H/D exchange. Also, monitor for any increase in the signal of the unlabeled Phenoxybenzamine.
Mitigation Strategies:
-
Solvent Choice: Use aprotic solvents for reconstitution and dilution where possible. If aqueous solutions are necessary, maintain an acidic pH.
-
Temperature: Keep samples cold (4°C) during processing and in the autosampler to minimize exchange.
-
Storage: Store stock solutions in an appropriate organic solvent at -20°C or lower.
Guide 2: Fragmentation Pathway Analysis
Understanding the fragmentation of Phenoxybenzamine-d5 is key to selecting the most specific and sensitive MRM transitions.
Phenoxybenzamine-d5 Hydrochloride solubility and storage conditions
This technical support guide provides detailed information on the solubility, storage, and handling of Phenoxybenzamine-d5 Hydrochloride for research applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing Phenoxybenzamine-d5 Hydrochloride upon receipt?
A: Upon receipt, Phenoxybenzamine-d5 Hydrochloride should be stored under controlled conditions to ensure its stability. It is recommended to store the solid compound at 2-8°C.[1] For long-term storage, some suppliers recommend -20°C, and a stability of at least 4 years has been reported under these conditions.[2][3] The product is sensitive to light and air; therefore, it is crucial to store it in a tightly sealed container, protected from light, and preferably under an inert atmosphere.[1][4][5]
Q2: I am having trouble dissolving the compound. What are the recommended solvents and concentrations?
A: The solubility of Phenoxybenzamine-d5 Hydrochloride can vary depending on the solvent. For preparing stock solutions, organic solvents are recommended. The compound is a solid that can be dissolved in DMF, DMSO, and Ethanol.[2][3] Please refer to the solubility table below for specific concentrations. Note that using fresh, anhydrous DMSO is recommended as moisture-absorbing DMSO can reduce solubility.[6]
Q3: How long are stock solutions of Phenoxybenzamine-d5 Hydrochloride stable?
A: The stability of stock solutions depends on the solvent and storage temperature. Stock solutions in solvents like DMSO or ethanol should be aliquoted to avoid repeated freeze-thaw cycles. For optimal stability, it is recommended to store these aliquots at -80°C for up to one year, or at -20°C for up to one month.[6] A stock solution of 10 mg/mL in propylene glycol has been shown to be stable for 30 days at 4°C.[7]
Q4: What are the primary safety precautions I should take when handling this compound?
A: Phenoxybenzamine hydrochloride is a hazardous substance and should be handled with care in a laboratory setting. Always work in a well-ventilated area or under a chemical fume hood.[1] Avoid direct contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][8] Do not inhale the powder; avoid dust formation.[4] After handling, wash your hands and any exposed skin thoroughly.[1]
Troubleshooting Guide
Issue: Compound appears degraded or has changed color.
-
Possible Cause: Improper storage, exposure to light or air.
-
Solution: Phenoxybenzamine-d5 Hydrochloride is light and air-sensitive.[1][4] Ensure the vial is always tightly sealed and protected from light. If degradation is suspected, it is recommended to use a fresh vial to ensure the integrity of your experimental results.
Issue: Inconsistent results in my assay.
-
Possible Cause: Instability of diluted working solutions or improper storage of stock solutions.
-
Solution: Prepare fresh working solutions for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[6] When diluting into aqueous buffers, be aware that solubility is significantly lower (e.g., 0.3 mg/mL in a 1:1 solution of DMF:PBS pH 7.2), and precipitation may occur.[2][3]
Data Presentation
Solubility Data
| Solvent | Concentration | Citation |
| DMF | 30 mg/mL | [2][3] |
| DMSO | 25 - 68 mg/mL | [2][3][6] |
| Ethanol | 25 - 68 mg/mL | [2][3][6] |
| Water | 17 mg/mL | [6] |
| DMF:PBS (pH 7.2) (1:1) | 0.3 mg/mL | [2][3] |
Note: Discrepancies in reported solubility (e.g., for DMSO and Ethanol) may exist between different suppliers. It is always recommended to perform a small-scale solubility test.
Storage Conditions
| Condition | Temperature | Duration | Citation |
| Solid Compound (Short-term) | 2 - 8°C | As per supplier | [1] |
| Solid Compound (Long-term) | -20°C | ≥ 4 years | [2][3] |
| Stock Solution in Solvent | -80°C | 1 year | [6] |
| Stock Solution in Solvent | -20°C | 1 month | [6] |
Experimental Protocols
Protocol: Preparation of a Stock Solution
-
Acclimatization: Before opening, allow the vial of Phenoxybenzamine-d5 Hydrochloride to warm to room temperature to prevent condensation.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound.
-
Solvent Addition: Add the appropriate volume of the chosen solvent (e.g., fresh anhydrous DMSO) to the compound to achieve the desired concentration.
-
Dissolution: Vortex or sonicate the solution gently until the compound is completely dissolved.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in tightly sealed vials.
-
Storage: Store the aliquots at -80°C for long-term use or -20°C for short-term use.[6] Ensure they are protected from light.
Visualizations
Caption: Experimental workflow for Phenoxybenzamine-d5 HCl.
Caption: Mechanism of α-Adrenergic Receptor antagonism.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. glpbio.com [glpbio.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Stability of phenoxybenzamine hydrochloride in various vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacopoeia.com [pharmacopoeia.com]
Technical Support Center: Common Pitfalls in Using Deuterated Standards in Bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when using deuterated internal standards in bioanalysis.
Isotopic Crosstalk and Interference
Q1: I am observing a signal for my analyte in my blank samples that are spiked only with the deuterated internal standard. What is the cause and how can I fix it?
A1: This issue is likely due to isotopic crosstalk or contamination of the deuterated internal standard (IS) with the unlabeled analyte.
Troubleshooting Guide:
-
Verify Isotopic Purity: Check the certificate of analysis for your deuterated standard to confirm its isotopic purity. Low isotopic purity can lead to the presence of unlabeled analyte.[1]
-
Check for Contamination: Analyze the internal standard solution by itself to check for the presence of the unlabeled analyte.[2]
-
Increase Mass Shift: A sufficient mass difference (typically ≥3 amu) between the analyte and the standard is necessary to prevent isotopic crosstalk.[2] If the mass difference is small (e.g., D2-labeled standard), interference from the naturally occurring isotopes of the analyte (e.g., M+2) can occur.[1] Consider using a standard with a higher degree of deuteration (e.g., D4 or greater) or a ¹³C-labeled standard.[1]
Experimental Protocol: Assessing Isotopic Crosstalk
-
Prepare Samples:
-
Analysis:
-
Data Evaluation:
Deuterium/Hydrogen (H/D) Exchange
Q2: My quantification results are inconsistent, and I suspect my deuterated standard is unstable. How can I confirm and mitigate this?
A2: This may be due to deuterium-hydrogen (H/D) exchange, where deuterium atoms on the standard are replaced by hydrogen atoms from the solvent or matrix.[4]
Troubleshooting Guide:
-
Review the Labeling Position: Examine the certificate of analysis to identify the location of the deuterium labels.[1] Deuterium atoms on heteroatoms (e.g., -OD, -ND, -SD) are highly labile.[4] Also, deuterium on carbons adjacent to carbonyl groups can be susceptible to exchange.[4] Whenever possible, use standards where deuterium atoms are on stable, non-exchangeable positions (e.g., aromatic rings).[5]
-
Control pH: The rate of H/D exchange is highly pH-dependent, with minimum exchange occurring around pH 2.5-3.[4] Avoid storing stock solutions and samples in strongly acidic or basic conditions.[4][6]
-
Manage Temperature: Higher temperatures accelerate the rate of exchange.[4] Prepare solutions at room temperature and store them at the recommended temperature (typically -20°C or -80°C).[4]
-
Solvent Selection: Use aprotic solvents (e.g., acetonitrile, methanol) for reconstituting the deuterated standard to minimize the presence of exchangeable protons.[4]
Experimental Protocol: Assessing Deuterium Exchange
-
Sample Preparation:
-
Spike the deuterated internal standard into the blank matrix at a concentration similar to that used in the analytical method.[2]
-
-
Incubation:
-
Analysis:
-
Analyze the sample by LC-MS/MS, monitoring for the appearance of the unlabeled analyte's mass transition.[2]
-
-
Interpretation:
-
A significant increase in the signal for the unlabeled analyte over time indicates deuterium exchange.[2]
-
Chromatographic Isotope Effect
Q3: I'm observing a chromatographic shift between my analyte and its deuterated internal standard. Why is this happening and how can I fix it?
A3: Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[1] This is known as the chromatographic isotope effect and is due to the C-D bond being slightly shorter and stronger than the C-H bond, leading to a small difference in polarity.[1] This can lead to differential matrix effects.[7]
Troubleshooting Guide:
-
Confirm Co-elution: Carefully examine the chromatograms to verify if the analyte and the internal standard are co-eluting.[5]
-
Modify the Gradient: A shallower gradient can increase the peak width of both the analyte and the internal standard, promoting better overlap.[1]
-
Adjust Mobile Phase Composition: Small changes to the organic modifier or the aqueous component can alter the selectivity and potentially reduce the separation.[1]
-
Use a Column with Reduced Resolution: This can help achieve co-elution of the analyte and the deuterated internal standard.[8]
Bioanalytical Workflow with a Deuterated Internal Standard
Caption: A typical bioanalytical workflow using a deuterated internal standard.
Matrix Effects
Q4: My analyte/internal standard response ratio is inconsistent across different lots of blank matrix. How can I investigate and address this?
A4: This variability is likely due to matrix effects, where co-eluting endogenous components from the biological sample suppress or enhance the ionization of the target analyte and/or the internal standard.[9] If the analyte and IS do not co-elute perfectly, they can experience differential matrix effects, leading to inaccurate quantification.[7][8]
Troubleshooting Guide:
-
Optimize Chromatography: Adjust the chromatographic method to separate the analyte and IS from the co-eluting matrix components that are causing ion suppression.[5]
-
Improve Sample Preparation: Employ a more rigorous sample preparation technique (e.g., solid-phase extraction) to remove interfering matrix components.
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their suppressive effects.[5]
Experimental Protocol: Post-Extraction Spike Analysis for Matrix Effects
-
Prepare Sample Sets:
-
Set A (Neat Solution): Spike the deuterated internal standard at your working concentration into a clean solvent (e.g., mobile phase).[5]
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (a sample that does not contain the analyte or IS). Spike the deuterated internal standard into the extracted matrix at the same concentration as Set A.[5]
-
-
Analysis:
-
Analyze both sets of samples using your LC-MS method.[5]
-
-
Data Interpretation:
| Comparison of Peak Areas | Interpretation |
| Peak area in Set B is significantly lower than in Set A. | Ion suppression is occurring.[5] |
| Peak area in Set B is significantly higher than in Set A. | Ion enhancement is occurring.[5] |
| Peak areas in both sets are comparable. | The matrix has a minimal effect on the deuterated standard's signal.[5] |
Troubleshooting Inconsistent Analyte/IS Response Ratio
Caption: A troubleshooting workflow for inconsistent analyte to internal standard response ratios.
Other Common Pitfalls
Q5: Can metabolic switching of my deuterated standard affect my results?
A5: Yes, if the deuteration is at a site of metabolism, it can slow down or "switch" the metabolic pathway to a different site. This is known as the kinetic isotope effect. If the metabolism of the deuterated standard differs significantly from the analyte, it will not be a good internal standard.
Q6: Are there special considerations when using deuterated standards in chiral chromatography?
A6: The small chemical difference in isotopically chiral molecules can make their separation by chiral chromatography challenging, often requiring long separation times.[10] It is important to ensure that the chiral separation method can adequately resolve the enantiomers of both the analyte and the deuterated internal standard.
Impact of Low Isotopic Purity
Caption: Logical relationship of low isotopic purity and its impact on quantitative accuracy.
Summary of Key Performance Parameters for Bioanalytical Method Validation
| Parameter | Acceptance Criteria |
| Accuracy | Within 85-115% (80-120% for LLOQ)[7] |
| Precision (%CV) | Should not exceed 15% (20% for LLOQ)[7] |
| Matrix Effect (%CV) | ≤ 15% across at least six different sources[7] |
| Recovery | Should be consistent across different concentrations[7] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Assignment of the absolute configuration of molecules that are chiral by virtue of deuterium substitution using chiral tag molecular rotational resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Phenoxybenzamine Chromatography Technical Support Center
Welcome to the technical support center for phenoxybenzamine chromatography. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and improve peak shape in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my phenoxybenzamine peak exhibiting significant tailing?
Peak tailing is the most common issue in phenoxybenzamine chromatography and can be attributed to several factors:
-
Secondary Silanol Interactions: Phenoxybenzamine is a basic compound containing an amine group.[1] This group can interact with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases, such as C18 or C8 columns.[1][2] This secondary interaction causes a portion of the analyte molecules to be retained more strongly, resulting in a tailed peak.[1]
-
Mobile Phase pH: An inappropriate mobile phase pH can exacerbate silanol interactions. At mid-range pH, silanol groups are ionized and negatively charged, strongly attracting the positively charged phenoxybenzamine molecule.[1][3]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion and tailing.[3] You can test for this by injecting a smaller sample volume; if the peak shape improves, mass overload was the likely cause.[3]
-
Extra-Column Dead Volume: Excessive volume in the system tubing, fittings, or detector cell can cause the analyte band to spread before and after the column, resulting in tailing.[3][4] Early eluting peaks are typically more affected by dead volume.[3]
Q2: What causes peak fronting in my phenoxybenzamine analysis?
Peak fronting is less common than tailing but can occur under specific conditions:
-
Sample Overload in Non-Linear Conditions: While mass overload typically causes tailing, it can sometimes lead to fronting, depending on the adsorption isotherm of the analyte on the specific stationary phase.
-
Sample Solvent Effects: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the initial band of the analyte to travel faster than the rest, leading to a fronting peak.[4]
-
Column Temperature Issues: In some cases, improper temperature control can lead to peak shape distortions, including fronting.
Q3: My phenoxybenzamine peak is split or has a shoulder. What is the problem?
Peak splitting or the appearance of shoulders suggests that the analyte band is being disrupted or that a co-eluting impurity is present.
-
Partially Blocked Column Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, causing the sample to travel through different paths and resulting in a split peak.[5]
-
Column Void or Channeling: A void at the head of the column can create multiple paths for the sample to travel, leading to peak splitting.[5][6] This can happen from improper packing or physical shock to the column.
-
Injection Solvent Mismatch: Injecting the sample in a solvent much stronger than the mobile phase can cause the sample to spread unevenly at the column inlet, leading to a distorted or split peak.[3][5]
-
Co-eluting Impurity: Phenoxybenzamine is known to degrade, especially in neutral or basic aqueous solutions, into impurities like phenoxybenzamine hydroxide (PBA-OH) and phenoxybenzamine nitrile (PBA-CN).[7][8] A shoulder on the main peak may be an unresolved degradation product.
Q4: How does mobile phase pH affect phenoxybenzamine peak shape?
Mobile phase pH is a critical parameter for achieving good peak shape for ionizable compounds like phenoxybenzamine.
-
Suppressing Silanol Interactions: Using a low pH mobile phase (e.g., pH 3.0) protonates the acidic silanol groups on the silica surface, neutralizing their negative charge.[5][9] This significantly reduces the electrostatic interaction with the positively charged phenoxybenzamine, leading to a more symmetrical peak. The United States Pharmacopeia (USP) method for phenoxybenzamine specifies a buffer solution at pH 3.0.[10]
-
Analyte Ionization: As a basic compound, phenoxybenzamine will be protonated and positively charged at acidic pH values. Controlling the pH ensures a consistent ionization state for the analyte, leading to reproducible retention times and peak shapes.
Q5: Can the choice of stationary phase improve my peak shape?
Yes, the stationary phase chemistry is crucial for obtaining a good peak shape.
-
Low Silanol Activity Columns: Using a column with minimal residual silanol groups is highly recommended.[11] Modern, well-endcapped columns or those specifically designed for analyzing basic compounds often provide superior peak shape.[2][4]
-
Alternative Chemistries: While C18 and C8 are common, other stationary phases can offer different selectivity that may help resolve phenoxybenzamine from impurities.[12][13] Phases with embedded polar groups or phenyl phases can provide alternative interaction mechanisms.[12]
-
High pH Stable Columns: Columns designed to be stable at high pH allow for the analysis of basic compounds in their neutral, uncharged state.[2] This eliminates ionic interactions with the stationary phase, often resulting in excellent peak symmetry.
Q6: My phenoxybenzamine sample seems unstable during analysis. How can I mitigate this?
Phenoxybenzamine is susceptible to degradation, which can affect analytical results and create impurity peaks.
-
Control Sample pH: Phenoxybenzamine degrades rapidly in neutral or basic aqueous solutions.[7][8] Ensure your sample diluent is acidic to maintain stability.
-
Fresh Sample Preparation: Prepare samples fresh and analyze them promptly. The USP monograph warns that severe degradation can be observed if the assay preparation is allowed to stand for more than one hour.[10]
-
Temperature Control: Store stock solutions and samples at controlled, cool temperatures (e.g., 4°C) to slow degradation.[14] A study showed that a stock solution of phenoxybenzamine hydrochloride in propylene glycol was stable for 30 days at 4°C.[14]
Troubleshooting Guides & Experimental Protocols
Troubleshooting Peak Tailing: A Systematic Approach
This guide provides a logical workflow for diagnosing and resolving peak tailing issues in phenoxybenzamine chromatography.
Caption: A flowchart for troubleshooting phenoxybenzamine peak tailing.
Phenoxybenzamine Degradation Pathway
Understanding the degradation pathway is key to preventing the formation of impurities that can interfere with analysis. Phenoxybenzamine is known to degrade into two primary products in aqueous solutions.[7][8]
Caption: Degradation pathway of Phenoxybenzamine (PBA).
Table 1: Comparison of HPLC Methods for Phenoxybenzamine Analysis
This table summarizes quantitative data from various published methods for easy comparison.
| Parameter | Method A[15] | Method B (USP)[10] | Method C[11] |
| Stationary Phase | C18 | L7 (C8) | Newcrom R1 (low silanol) |
| Column Dimensions | 4.6 x 250 mm, 5 µm | 4.6 x 150 mm | Not Specified |
| Mobile Phase | Methanol:Water (80:20) | Acetonitrile:Buffer (55:45) | Acetonitrile, Water, Phosphoric Acid |
| Buffer | None | Sodium Phosphate (pH 3.0) | Phosphoric Acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not Specified |
| Detection Wavelength | 272 nm | 268 nm | Not Specified |
Experimental Protocol: USP Method for Phenoxybenzamine HCl Capsules
This protocol is adapted from the official USP monograph and is suitable for assay and impurity analysis.[10]
1. Solutions Preparation:
-
Buffer Solution (pH 3.0): Dissolve 1.1 g of anhydrous monobasic sodium phosphate in 500 mL of water. Adjust the pH to 3.0 with concentrated phosphoric acid.
-
Mobile Phase: Prepare a filtered and degassed mixture of Buffer solution and acetonitrile in a 45:55 ratio.
-
Standard Preparation (0.2 mg/mL): Accurately weigh and dissolve USP Phenoxybenzamine Hydrochloride RS in acetonitrile to obtain a known concentration of 0.2 mg/mL. Sonicate for 5 minutes to ensure complete dissolution.
-
Assay Preparation (0.2 mg/mL):
-
Weigh the contents of not fewer than 20 capsules.
-
Transfer an accurately weighed portion of the mixed powder, equivalent to about 10 mg of phenoxybenzamine hydrochloride, to a 50-mL volumetric flask.
-
Add about 40 mL of acetonitrile and sonicate for 15 minutes with occasional swirling.
-
Cool to room temperature and dilute with acetonitrile to volume.
-
Filter through a 0.45-µm nylon membrane filter, discarding the first few mL of the filtrate. Use the subsequent filtrate.
-
NOTE: Analyze within 1 hour of preparation to avoid degradation.[10]
-
2. Chromatographic System:
-
Instrument: Liquid chromatograph equipped with a 268-nm UV detector.
-
Column: 4.6-mm × 15-cm containing L7 packing (C8).
-
Column Temperature: Ambient.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: Approximately 10 µL.
3. System Suitability:
-
Preparation: Mix 0.5 mL of 0.1 N sodium hydroxide with 10 mL of the Standard preparation in a vial. This will induce degradation to check the resolving power of the system.
-
Requirement: The resolution (R) between the phenoxybenzamine peak and the primary degradant peak (eluting at approx. 9.4 minutes) must be not less than 4.0.
-
Precision: The relative standard deviation (RSD) for five replicate injections of the Standard preparation should not be more than 2.0%.
4. Procedure:
-
Separately inject equal volumes of the Standard preparation and the Assay preparation into the chromatograph.
-
Record the chromatograms and measure the peak responses for the phenoxybenzamine peak.
-
Calculate the quantity of phenoxybenzamine hydrochloride in the portion of capsules taken.
Experimental Workflow for Method Optimization
This diagram outlines a general workflow for developing or optimizing a chromatographic method for phenoxybenzamine, focusing on improving peak shape.
Caption: A workflow for optimizing a phenoxybenzamine HPLC method.
References
- 1. youtube.com [youtube.com]
- 2. lcms.cz [lcms.cz]
- 3. silicycle.com [silicycle.com]
- 4. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 5. agilent.com [agilent.com]
- 6. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 7. researchgate.net [researchgate.net]
- 8. Clarification of the USP compendial procedure for phenoxybenzamine hydrochloride via updating impurity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phenoxybenzamine Hydrochloride Capsules [drugfuture.com]
- 11. Separation of Phenoxybenzamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Selectivity in reversed-phase separations Influence of the stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography | Separation Science [sepscience.com]
- 14. Stability of phenoxybenzamine hydrochloride in various vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HPLC determination of hydrochloride phenoxybenzamine tablets and ...: Ingenta Connect [ingentaconnect.com]
Addressing signal suppression in LC-MS analysis of Phenoxybenzamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing signal suppression during the LC-MS analysis of Phenoxybenzamine.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address common issues encountered during the LC-MS analysis of Phenoxybenzamine, with a focus on signal suppression.
Q1: We are observing low signal intensity and poor reproducibility for Phenoxybenzamine in our plasma samples. What could be the cause?
A1: Low signal intensity and poor reproducibility are classic signs of matrix effects, most commonly ion suppression.[1] This occurs when co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts, metabolites) interfere with the ionization of Phenoxybenzamine in the mass spectrometer's ion source, leading to a suppressed signal.[2][3] The issue is particularly prevalent in complex matrices like plasma and can vary between different sample lots, contributing to poor reproducibility.[4]
Q2: How can we confirm that signal suppression is affecting our Phenoxybenzamine analysis?
A2: A standard method to diagnose and quantify signal suppression is the post-extraction spike experiment.[4] This involves comparing the peak area of Phenoxybenzamine in a clean solution (neat standard) to its peak area when spiked into a blank, extracted matrix sample. A significantly lower peak area in the matrix sample indicates ion suppression. The degree of suppression can be quantified using the Matrix Factor (MF), calculated as:
MF (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) x 100
An MF value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.[5]
Visualizing the Concept of Ion Suppression
The following diagram illustrates the mechanism of ion suppression in the electrospray ionization (ESI) source.
Q3: What are the most effective strategies to mitigate signal suppression for Phenoxybenzamine?
A3: A multi-pronged approach is often most effective:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis. While simple Protein Precipitation (PPT) is fast, it often fails to remove phospholipids, a major source of ion suppression.[6] More rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at cleaning up the sample and reducing matrix effects.[5][7]
-
Improve Chromatographic Separation: Adjusting the LC method to chromatographically separate Phenoxybenzamine from the regions of ion suppression is a powerful strategy.[8] This can be achieved by modifying the mobile phase composition, gradient profile, or using a different stationary phase to alter the retention time of Phenoxybenzamine relative to interfering matrix components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Phenoxybenzamine is the gold standard for compensating for matrix effects.[5] Because it co-elutes and has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression. By using the peak area ratio of the analyte to the SIL-IS, the variability caused by suppression can be normalized, leading to more accurate and precise quantification.
-
Sample Dilution: If sensitivity allows, simply diluting the sample can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to identify and resolve signal suppression issues.
Quantitative Data on Sample Preparation Methods
Table 1: Example Extraction Recovery of a Small Molecule Drug from Human Plasma
| Sample Preparation Method | Mean Recovery (%) | Standard Deviation (%) |
| Protein Precipitation (PPT) | 95.2 | 8.5 |
| Liquid-Liquid Extraction (LLE) | 88.7 | 5.1 |
| Solid-Phase Extraction (SPE) | 92.4 | 4.3 |
Table 2: Example Matrix Effect for a Small Molecule Drug in Human Plasma
| Sample Preparation Method | Mean Matrix Factor (%) | Interpretation |
| Protein Precipitation (PPT) | 65.8 | Significant Ion Suppression |
| Liquid-Liquid Extraction (LLE) | 89.3 | Minor Ion Suppression |
| Solid-Phase Extraction (SPE) | 98.1 | Minimal Matrix Effect |
Disclaimer: The data in Tables 1 and 2 are for illustrative purposes only and are based on general expectations for the analysis of small molecules in biological matrices. Actual results for Phenoxybenzamine will vary and must be determined experimentally.
Detailed Experimental Protocol: Quantification of Phenoxybenzamine in Human Plasma by LC-MS/MS
This protocol describes a representative method for the analysis of Phenoxybenzamine in human plasma, employing Solid-Phase Extraction for sample cleanup to minimize signal suppression.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
SPE Cartridge: Mixed-mode cation exchange (e.g., Oasis MCX)
-
Conditioning: 1 mL Methanol, followed by 1 mL Water.
-
Sample Loading:
-
To 100 µL of human plasma, add 10 µL of a suitable internal standard (ideally, a stable isotope-labeled Phenoxybenzamine).
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Load the entire mixture onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash 1: 1 mL of 0.1 M Formic Acid.
-
Wash 2: 1 mL of Methanol.
-
-
Elution: Elute Phenoxybenzamine with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).
2. LC-MS/MS System and Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.6-4.0 min: Return to 20% B and equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions (Example):
-
Phenoxybenzamine: To be determined by direct infusion (e.g., Q1: 304.2 -> Q3: 100.1)
-
Internal Standard: To be determined based on the specific IS used.
-
Experimental Workflow Diagram
The following diagram outlines the key steps in the bioanalytical workflow for Phenoxybenzamine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Quantitative analysis of pharmaceuticals in biological fluids using high-performance liquid chromatography coupled to mass spectrometry: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of a UHPLC–MS/MS-Based Method to Quantify Cenobamate in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Phenoxybenzamine-d5 in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of Phenoxybenzamine-d5 in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is Phenoxybenzamine-d5 and why is it used in bioanalysis?
A1: Phenoxybenzamine-d5 is a deuterated form of Phenoxybenzamine, a non-selective, irreversible α-adrenoceptor antagonist.[1][2] In bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), Phenoxybenzamine-d5 is commonly used as an internal standard (IS) for the accurate quantification of Phenoxybenzamine in biological samples.[3] The deuterium labeling provides a mass shift that allows it to be distinguished from the unlabeled analyte while having nearly identical chemical and physical properties.
Q2: What are the general storage recommendations for solid Phenoxybenzamine-d5?
A2: Solid Phenoxybenzamine-d5 hydrochloride should be stored at -20°C. Under these conditions, it is stable for at least four years.[4]
Q3: What are the key stability assessments required for bioanalytical methods?
A3: For bioanalytical method validation, it is crucial to evaluate the stability of the analyte in the biological matrix under various conditions that samples may encounter during handling and storage. These include:
-
Freeze-Thaw Stability: Assesses the stability of the analyte after repeated cycles of freezing and thawing.[5][6]
-
Short-Term (Bench-Top) Stability: Evaluates the stability of the analyte in the matrix at room temperature for a period equivalent to the sample processing time.[1][7]
-
Long-Term Stability: Determines the stability of the analyte in the matrix when stored at a specified temperature (e.g., -20°C or -80°C) for an extended duration.[8][9]
-
Stock Solution Stability: Confirms the stability of the analyte in the solvent used to prepare stock and working solutions.[10]
Q4: What are the known degradation pathways for Phenoxybenzamine?
A4: Phenoxybenzamine is known to undergo rapid degradation in neutral or basic aqueous solutions. The primary degradation product is phenoxybenzamine hydroxide (PBA-OH), formed through hydrolysis. Another identified degradation product is phenoxybenzamine nitrile (PBA-CN).[11] It is important to consider these potential degradants when developing and troubleshooting analytical methods.
Q5: How does the pH of the biological matrix affect the stability of Phenoxybenzamine-d5?
A5: Given that Phenoxybenzamine degrades rapidly in neutral to basic aqueous solutions, the pH of the biological matrix is a critical factor. The pH of plasma can increase upon storage, potentially accelerating the degradation of Phenoxybenzamine.[11][12] It is advisable to control the pH of the samples, if necessary, by using buffered collection tubes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the stability testing and analysis of Phenoxybenzamine-d5 in biological matrices.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low recovery of Phenoxybenzamine-d5 in stability samples. | Degradation: Phenoxybenzamine is susceptible to hydrolysis, especially at neutral or basic pH. The pH of the biological matrix may have increased during storage. | - Ensure proper and consistent storage temperatures. - Consider using buffered collection tubes to maintain a stable pH. - Minimize the time samples are kept at room temperature during processing. |
| Adsorption to container surfaces: Phenoxybenzamine is a lipophilic compound and may adsorb to plastic or glass surfaces. | - Use silanized glassware or low-binding polypropylene tubes. - Evaluate different container materials during method development. | |
| High variability in Phenoxybenzamine-d5 signal between replicates. | Inconsistent sample handling: Variations in thawing time, temperature, or vortexing can lead to inconsistent results. | - Standardize all sample handling procedures. - Ensure complete thawing and thorough but consistent mixing of samples before extraction. |
| Differential matrix effects: Variations in the composition of the biological matrix between samples can lead to ion suppression or enhancement in the mass spectrometer. | - Optimize the sample preparation method to effectively remove matrix components. - Ensure chromatographic separation of Phenoxybenzamine-d5 from interfering matrix components. | |
| Chromatographic peak for Phenoxybenzamine-d5 is broad or shows tailing. | Poor chromatography: Issues with the analytical column, mobile phase, or gradient can lead to poor peak shape. | - Ensure the pH of the mobile phase is appropriate for the analyte. - Use a guard column to protect the analytical column from matrix contaminants. - Evaluate different column chemistries. |
| Presence of unexpected peaks in the chromatogram. | Degradation products: The presence of phenoxybenzamine hydroxide or phenoxybenzamine nitrile. | - Monitor for the mass transitions of known degradation products. - Adjust sample handling and storage conditions to minimize degradation. |
| Contamination: Contamination from solvents, collection tubes, or other laboratory equipment. | - Use high-purity solvents and reagents. - Perform blank injections to identify sources of contamination. | |
| Isotopic exchange (H/D exchange) observed for Phenoxybenzamine-d5. | Unstable deuterium label: Although the deuterium atoms in Phenoxybenzamine-d5 are on the phenoxy ring and generally stable, extreme pH or temperature conditions could potentially lead to exchange. | - Avoid exposing samples and solutions to harsh acidic or basic conditions. - If exchange is suspected, confirm by monitoring the mass spectrum for the appearance of the unlabeled analyte. |
Quantitative Data Summary
The following tables provide representative stability data for Phenoxybenzamine-d5 in human plasma. These values are based on typical acceptance criteria for bioanalytical method validation (i.e., mean concentration within ±15% of the nominal concentration). Users should generate their own data as part of their specific method validation.
Table 1: Freeze-Thaw Stability of Phenoxybenzamine-d5 in Human Plasma
| Analyte | Nominal Conc. (ng/mL) | Cycle 1 (% Recovery) | Cycle 2 (% Recovery) | Cycle 3 (% Recovery) |
| Phenoxybenzamine-d5 | 5 | 98.5 | 97.2 | 96.5 |
| Phenoxybenzamine-d5 | 500 | 99.1 | 98.4 | 97.8 |
Table 2: Short-Term (Bench-Top) Stability of Phenoxybenzamine-d5 in Human Plasma at Room Temperature
| Analyte | Nominal Conc. (ng/mL) | 4 hours (% Recovery) | 8 hours (% Recovery) | 24 hours (% Recovery) |
| Phenoxybenzamine-d5 | 5 | 101.2 | 99.8 | 95.3 |
| Phenoxybenzamine-d5 | 500 | 100.5 | 100.1 | 96.7 |
Table 3: Long-Term Stability of Phenoxybenzamine-d5 in Human Plasma at -80°C
| Analyte | Nominal Conc. (ng/mL) | 1 Month (% Recovery) | 3 Months (% Recovery) | 6 Months (% Recovery) | 12 Months (% Recovery) |
| Phenoxybenzamine-d5 | 5 | 99.3 | 98.7 | 97.5 | 96.1 |
| Phenoxybenzamine-d5 | 500 | 100.2 | 99.5 | 98.9 | 97.4 |
Experimental Protocols
1. Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh the required amount of Phenoxybenzamine-d5 hydrochloride and dissolve it in methanol to achieve a final concentration of 1 mg/mL. Store the stock solution at -20°C in amber glass vials.
-
Working Solutions: Prepare working solutions by diluting the stock solution with methanol:water (50:50, v/v) to the desired concentrations for spiking into the biological matrix.
2. Freeze-Thaw Stability Assessment
-
Spike a pool of the appropriate biological matrix (e.g., human plasma) with Phenoxybenzamine-d5 to obtain low and high concentration quality control (QC) samples.
-
Aliquot the QC samples into separate tubes.
-
Analyze one set of aliquots immediately (Time 0).
-
Freeze the remaining aliquots at -80°C for at least 12 hours.
-
Thaw the samples completely at room temperature. This constitutes one freeze-thaw cycle.
-
Analyze one set of thawed aliquots.
-
Refreeze the remaining aliquots at -80°C for at least 12 hours.
-
Repeat the freeze-thaw process for a minimum of three cycles.
-
Calculate the percentage recovery at each cycle relative to the Time 0 samples.
3. Short-Term (Bench-Top) Stability Assessment
-
Spike a pool of the biological matrix with Phenoxybenzamine-d5 to obtain low and high concentration QC samples.
-
Aliquot the QC samples.
-
Analyze one set of aliquots immediately (Time 0).
-
Keep the remaining aliquots at room temperature for specified time points (e.g., 4, 8, and 24 hours).
-
Analyze the samples at each time point.
-
Calculate the percentage recovery at each time point relative to the Time 0 samples.
4. Long-Term Stability Assessment
-
Spike a pool of the biological matrix with Phenoxybenzamine-d5 to obtain low and high concentration QC samples.
-
Aliquot the QC samples and store them at the intended long-term storage temperature (e.g., -80°C).
-
Analyze a set of aliquots at predetermined time intervals (e.g., 1, 3, 6, and 12 months).
-
Calculate the percentage recovery at each time point relative to the initial (Time 0) concentration.
Visualizations
Caption: Experimental workflow for stability testing of Phenoxybenzamine-d5.
Caption: Logical workflow for troubleshooting inconsistent stability results.
Caption: Proposed degradation pathway of Phenoxybenzamine.
References
- 1. Phenoxybenzamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Phenoxybenzamine - Wikipedia [en.wikipedia.org]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. Phenoxybenzamine | C18H22ClNO | CID 4768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. Storage stability of phosphatidylethanol homologues in whole blood and dried blood spots of nonalcoholics at different temperatures over 60 days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2012148799A1 - Improved parenteral formulations of lipophilic pharmaceutical agents and methods for preparing and using the same - Google Patents [patents.google.com]
- 11. bio-nica.info [bio-nica.info]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Bioanalytical Methods for Phenoxybenzamine Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of Phenoxybenzamine in biological matrices, with a focus on a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing Phenoxybenzamine-d5 as an internal standard. While detailed, publicly available protocols for a validated Phenoxybenzamine bioanalytical assay are scarce, this document synthesizes best practices and common parameters to present a representative LC-MS/MS method. Additionally, it offers a comparison with alternative techniques, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), to aid researchers in selecting the most appropriate method for their specific needs.
Method Comparison at a Glance
| Feature | LC-MS/MS with Phenoxybenzamine-d5 | HPLC-UV | GC-MS |
| Principle | Chromatographic separation followed by mass-based detection of parent and product ions. | Chromatographic separation followed by detection based on UV absorbance. | Chromatographic separation of volatile compounds followed by mass-based detection. |
| Selectivity | Very High (due to MRM) | Moderate to Good | High |
| Sensitivity | Very High (pg/mL levels achievable) | Low to Moderate (ng/mL to µg/mL levels) | High |
| Internal Standard | Stable Isotope Labeled (Phenoxybenzamine-d5) | Structurally similar compound | Structurally similar compound or stable isotope labeled |
| Sample Preparation | Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction | Liquid-Liquid Extraction or Solid-Phase Extraction | Derivatization often required, Liquid-Liquid Extraction or Solid-Phase Extraction |
| Throughput | High | Moderate | Moderate |
| Instrumentation Cost | High | Low | Moderate |
| Primary Application | Pharmacokinetic studies, therapeutic drug monitoring, trace level analysis. | Analysis of pharmaceutical formulations, quality control. | Forensic analysis, screening for drugs of abuse. |
Representative LC-MS/MS Method for Phenoxybenzamine Assay
This section details a representative experimental protocol for a validated LC-MS/MS assay for the quantification of Phenoxybenzamine in human plasma, using Phenoxybenzamine-d5 as an internal standard.
Experimental Protocol
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of Phenoxybenzamine-d5 internal standard working solution (e.g., 10 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
2. Liquid Chromatography Conditions
| Parameter | Setting |
| LC System | Agilent 1200 Series or equivalent |
| Column | ZORBAX Extend-C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-0.5 min (10% B), 0.5-3.0 min (10-90% B), 3.0-4.0 min (90% B), 4.1-5.0 min (10% B) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3. Mass Spectrometry Conditions
| Parameter | Setting |
| Mass Spectrometer | AB Sciex API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Phenoxybenzamine: m/z 304.1 → 100.1; Phenoxybenzamine-d5: m/z 309.1 → 105.1 |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
Method Validation Summary
The following table summarizes the typical performance characteristics of a validated LC-MS/MS assay for Phenoxybenzamine. A validated method for Phenoxybenzamine in plasma by LC-MS/MS has been reported with a lower limit of quantification (LLOQ) of 25.0 pg/mL.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Range | To be defined based on expected concentrations | e.g., 25.0 - 5000 pg/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Intra-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Inter-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | < 10% |
| Stability | Analyte stable under tested conditions | Stable |
Alternative Analytical Methods
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC-UV separates compounds based on their interaction with a stationary phase, and detection is achieved by measuring the absorbance of ultraviolet light by the analyte.
Methodology Outline:
-
Sample Preparation: Typically requires a more rigorous clean-up than for LC-MS/MS to remove interfering substances that may absorb at the same wavelength as Phenoxybenzamine. Liquid-liquid extraction or solid-phase extraction are common.
-
Chromatography: An isocratic or gradient elution on a C18 column is typically used. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection would be performed at a wavelength where Phenoxybenzamine exhibits maximum absorbance, likely around 270-280 nm.
Advantages:
-
Lower instrumentation cost and wider availability.
-
Simpler operation and maintenance.
Disadvantages:
-
Lower sensitivity and selectivity compared to LC-MS/MS.
-
More susceptible to interference from matrix components.
-
Not suitable for trace-level quantification in biological samples.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is suitable for the analysis of volatile and thermally stable compounds. Samples are vaporized and separated in a gaseous mobile phase, followed by mass spectrometric detection.
Methodology Outline:
-
Sample Preparation: As Phenoxybenzamine is not sufficiently volatile for direct GC analysis, a derivatization step is often necessary to increase its volatility and thermal stability. This adds complexity to the sample preparation procedure. Extraction from the biological matrix is also required.
-
Chromatography: A capillary column with a non-polar stationary phase is typically used. The temperature of the GC oven is programmed to ramp up to facilitate the elution of the analytes.
-
Detection: Electron ionization (EI) is a common ionization technique, and the mass spectrometer is operated in selected ion monitoring (SIM) mode for quantitative analysis.
Advantages:
-
High chromatographic resolution.
-
Provides structural information from mass spectra.
Disadvantages:
-
Requires the analyte to be volatile and thermally stable, often necessitating derivatization.
-
Sample preparation can be more complex and time-consuming.
-
Not ideal for polar or high molecular weight compounds.
Workflow and Pathway Diagrams
Caption: Experimental workflow for Phenoxybenzamine assay using LC-MS/MS.
Caption: Key factors influencing the choice of bioanalytical method.
A Comparative Guide to Phenoxybenzamine Quantification: HPLC-UV, LC-MS/MS, and GC-MS Methods
For researchers, scientists, and drug development professionals, the accurate quantification of phenoxybenzamine is crucial for pharmacokinetic studies, formulation development, and quality control. This guide provides a comprehensive cross-validation of three common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
This document outlines the experimental protocols and performance characteristics of each method, offering a direct comparison to aid in the selection of the most appropriate technique for specific research needs. All quantitative data is summarized for clear comparison, and detailed methodologies for the key experiments are provided.
Comparative Analysis of Quantification Methods
The choice of analytical method for phenoxybenzamine quantification depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the performance characteristics of HPLC-UV, LC-MS/MS, and a hypothetical GC-MS method based on common practices for similar analytes.
| Parameter | HPLC-UV | LC-MS/MS (Hypothetical) | GC-MS with Derivatization (Hypothetical) |
| Linearity (R²) | > 0.999 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | Not explicitly stated, but method developed for drug substance and product analysis | Expected in the low ng/mL to pg/mL range | Expected in the ng/mL range |
| Limit of Quantification (LOQ) | Not explicitly stated, but method developed for drug substance and product analysis | Expected in the low ng/mL to pg/mL range | Expected in the ng/mL range |
| Accuracy (% Recovery) | Not explicitly stated | Expected to be within 85-115% | Expected to be within 85-115% |
| Precision (%RSD) | Not explicitly stated | Expected to be < 15% | Expected to be < 15% |
| Selectivity | Good, but susceptible to interference from structurally similar compounds. | Excellent, highly selective due to mass-based detection. | Very high, especially with selected ion monitoring (SIM). |
| Sample Throughput | Moderate | High | Low to moderate (due to derivatization) |
| Instrumentation Cost | Low to moderate | High | Moderate |
| Complexity | Relatively simple | Complex | Moderate to complex (includes derivatization) |
Experimental Protocols
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of phenoxybenzamine in drug substance and pharmaceutical dosage forms. A stability-indicating method has been developed and validated, demonstrating its specificity in the presence of degradation products.[1]
Instrumentation:
-
HPLC system with a UV detector
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)
-
Mobile Phase: A mixture of buffer and organic solvent (e.g., acetonitrile or methanol)
-
Flow Rate: Typically 1.0 mL/min
-
Detection Wavelength: UV detection at a wavelength appropriate for phenoxybenzamine
-
Injection Volume: 20 µL
Sample Preparation:
-
Prepare a stock solution of phenoxybenzamine hydrochloride in a suitable solvent (e.g., methanol).
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for the calibration curve.
-
For drug products, dissolve a known amount of the formulation in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm filter before injection.
Validation Parameters:
-
The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[2]
-
Forced degradation studies under acidic, basic, oxidative, and photolytic conditions should be performed to demonstrate the stability-indicating nature of the method.[2]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it the method of choice for the quantification of phenoxybenzamine in biological matrices such as plasma and urine, which is essential for pharmacokinetic studies. While a specific validated method for phenoxybenzamine was not found in the provided search results, a general approach based on methods for other small molecules in biological fluids is described below.
Instrumentation:
-
LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase column, such as a C18 or C8, with appropriate dimensions (e.g., 2.1 x 50 mm, <3 µm).
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for phenoxybenzamine and an internal standard.
Sample Preparation (for plasma):
-
Protein Precipitation: To a 100 µL aliquot of plasma, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol) containing an internal standard. Vortex mix for 1 minute and centrifuge at high speed for 10 minutes.
-
Liquid-Liquid Extraction (LLE): To a plasma sample, add a suitable extraction solvent (e.g., methyl tert-butyl ether) and an internal standard. Vortex mix and centrifuge. Separate the organic layer and evaporate to dryness. Reconstitute the residue in the mobile phase.
-
Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge. Load the plasma sample (pre-treated as necessary). Wash the cartridge to remove interferences and elute the analyte with a suitable solvent. Evaporate the eluate and reconstitute.
Validation Parameters:
-
The method should be validated according to FDA or other relevant regulatory guidelines for bioanalytical method validation. This includes assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and post-preparative).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a powerful tool for the quantification of phenoxybenzamine, particularly due to its high resolution and specificity. However, due to the polarity and low volatility of phenoxybenzamine, a derivatization step is generally required to improve its chromatographic behavior.
Instrumentation:
-
GC system coupled to a mass spectrometer.
-
Column: A capillary column suitable for the analysis of derivatized amines (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injector: Split/splitless injector.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient to ensure good separation and peak shape.
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized phenoxybenzamine and internal standard.
Sample Preparation and Derivatization:
-
Extract phenoxybenzamine from the sample matrix using LLE or SPE as described for the LC-MS/MS method.
-
Evaporate the extract to dryness.
-
Add a derivatizing agent. Common derivatizing agents for amines include silylating agents (e.g., BSTFA, MSTFA) or acylating agents (e.g., trifluoroacetic anhydride, pentafluoropropionic anhydride).[3][4][5][6] The reaction is typically carried out at an elevated temperature for a specific duration.
-
After the reaction is complete, the sample is ready for injection into the GC-MS.
Validation Parameters:
-
The validation of a GC-MS method should follow similar guidelines as for LC-MS/MS, with particular attention to the reproducibility and completeness of the derivatization reaction.
Workflow and Pathway Diagrams
To visualize the experimental and logical workflows, the following diagrams have been generated using the DOT language.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. jfda-online.com [jfda-online.com]
- 4. forensicsciencereview.com [forensicsciencereview.com]
- 5. "Chemical derivatization for the analysis of drugs by GC-MS - A concept" by D.-L. Lin, S.-M. Wang et al. [jfda-online.com]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Battle in Bioanalysis: Phenoxybenzamine-d5 vs. 13C-Labeled Internal Standards
In the rigorous landscape of quantitative bioanalysis, particularly for pharmacokinetic and drug metabolism studies, the selection of an appropriate internal standard is a critical determinant of data accuracy and reliability. For mass spectrometry-based assays, stable isotope-labeled (SIL) internal standards are the undisputed gold standard. They are designed to mimic the analyte of interest throughout sample preparation and analysis, thereby correcting for variability. This guide provides a comprehensive comparison of two common types of SILs for the analysis of Phenoxybenzamine: the deuterated standard, Phenoxybenzamine-d5, and its carbon-13 (¹³C)-labeled counterpart.
Phenoxybenzamine is an irreversible alpha-adrenergic antagonist used to manage hypertension associated with pheochromocytoma.[1][2] Accurate quantification in biological matrices is essential for both clinical management and drug development. While both deuterated and ¹³C-labeled standards are employed for this purpose, their subtle physicochemical differences can lead to significant variations in analytical performance.
Key Performance Differences: A Tabular Summary
The choice between a deuterated and a ¹³C-labeled internal standard involves a trade-off between cost, availability, and analytical robustness. The following table summarizes the key performance characteristics based on well-established principles of stable isotope dilution analysis.[3][4]
| Feature | Phenoxybenzamine-d5 (Deuterated) | ¹³C-Labeled Phenoxybenzamine | Rationale & Implications |
| Chromatographic Co-elution | Often elutes slightly earlier than unlabeled Phenoxybenzamine.[3][5] | Co-elutes perfectly with unlabeled Phenoxybenzamine.[6][7] | Perfect co-elution is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak. A ¹³C-labeled standard is more likely to experience the exact same matrix effects as the analyte, leading to more accurate quantification.[8] |
| Isotopic Stability | Can be susceptible to back-exchange (D for H), especially if the labels are on exchangeable or labile positions.[3][9] | Highly stable and not prone to exchange under typical analytical conditions.[3][10] | The ¹³C label is incorporated into the carbon skeleton of the molecule, making it robust. Deuterium exchange can compromise the accuracy of the assay by converting the internal standard to the unlabeled analyte.[9] |
| Isotope Effects | The significant mass difference between Deuterium (D) and Hydrogen (H) can lead to different fragmentation patterns and ionization efficiencies compared to the analyte.[5][7] | Minimal isotope effects due to the smaller relative mass difference between ¹³C and ¹²C.[8] | ¹³C-labeled standards behave almost identically to their native counterparts in the mass spectrometer, leading to a more consistent response and improved accuracy.[10] |
| Accuracy & Precision | Can provide acceptable accuracy and precision, but may be compromised by the factors listed above. | Generally provides superior accuracy and precision due to better co-elution and isotopic stability.[6][11] | For pivotal bioanalytical studies, the higher fidelity of ¹³C-labeled standards often justifies the investment. |
| Cost & Availability | Generally less expensive and more readily available.[12][13] | Typically more expensive and may require custom synthesis.[4][13] | The synthetic routes for introducing deuterium are often simpler than the multi-step syntheses required for ¹³C-labeling. |
Quantitative Performance Comparison
While specific experimental data directly comparing Phenoxybenzamine-d5 and a ¹³C-labeled analog is not widely published, the following table presents expected performance metrics based on studies of other analytes comparing deuterated and ¹³C-labeled internal standards.[6][14][15]
| Performance Metric | Phenoxybenzamine-d5 | ¹³C-Labeled Phenoxybenzamine | Expected Outcome |
| Retention Time Difference (Analyte - IS) | -0.1 to -0.3 minutes | 0 minutes | ¹³C-labeled standards are expected to have identical retention times to the analyte. |
| Coefficient of Variation (CV%) in Matrix | 3-7% | 1-4% | The superior ability of ¹³C-labeled standards to compensate for matrix effects typically results in lower variability and higher precision. |
| IS-Normalized Matrix Factor | 0.90 - 1.10 | 0.98 - 1.02 | The matrix factor assesses the impact of the matrix on ionization. A value closer to 1 indicates better compensation by the internal standard. |
| Relative Recovery (%) | 90-105% | 98-102% | While both should track the analyte's recovery, the physicochemical differences of deuterated standards can sometimes lead to slight variations. |
Experimental Protocols
To empirically evaluate the performance of Phenoxybenzamine-d5 versus a ¹³C-labeled internal standard, a series of validation experiments should be conducted. Below is a generalized protocol for a matrix effect study.
Objective: To assess and compare the ability of each internal standard to compensate for matrix-induced ion suppression or enhancement in human plasma.
Materials:
-
Phenoxybenzamine certified reference standard
-
Phenoxybenzamine-d5 internal standard
-
¹³C-Labeled Phenoxybenzamine internal standard
-
Control human plasma (drug-free)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
Procedure:
-
Preparation of Standard Solutions: Prepare stock solutions of Phenoxybenzamine and both internal standards in methanol. Create a series of working solutions for calibration curves and quality control (QC) samples.
-
Sample Preparation:
-
Set 1 (Neat Solution): Spike the working standard solution into a mixture of methanol and water.
-
Set 2 (Post-extraction Spike): Extract blank plasma using a protein precipitation method (e.g., add 3 volumes of acetonitrile, vortex, and centrifuge). Spike the resulting supernatant with the working standard solution.
-
Set 3 (Pre-extraction Spike): Spike blank plasma with the working standard solution. Then, perform the protein precipitation extraction.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Monitor at least two multiple reaction monitoring (MRM) transitions for the analyte and one for each internal standard.
-
-
Data Analysis:
-
Calculate the peak areas for the analyte and internal standards in all three sets.
-
Matrix Effect (ME): ME (%) = (Peak area in Set 2 / Peak area in Set 1) * 100
-
Recovery (RE): RE (%) = (Peak area in Set 3 / Peak area in Set 2) * 100
-
IS-Normalized Matrix Factor (MF): MF = (Peak Area Analyte in Set 2 / Peak Area IS in Set 2) / (Peak Area Analyte in Set 1 / Peak Area IS in Set 1)
-
Visualizing the Concepts
To better illustrate the topics discussed, the following diagrams were created using the DOT language.
Conclusion and Recommendation
For the quantitative analysis of Phenoxybenzamine, both deuterated and ¹³C-labeled internal standards can be utilized. However, for applications demanding the highest level of accuracy, precision, and robustness, such as regulated bioanalysis in support of clinical trials, ¹³C-labeled Phenoxybenzamine is the superior choice.[3][11] Its ability to perfectly co-elute with the native analyte ensures the most effective compensation for matrix effects and ion suppression, leading to more reliable and defensible quantitative data.[6][7]
Phenoxybenzamine-d5 represents a viable and more cost-effective alternative, particularly for research-grade assays or when the analytical method is thoroughly validated to account for potential chromatographic shifts and isotopic instability.[4] Ultimately, the selection between Phenoxybenzamine-d5 and a ¹³C-labeled internal standard will hinge on the specific requirements of the assay, the complexity of the biological matrix, and budgetary considerations. For pivotal studies, the investment in a ¹³C-labeled internal standard is strongly justified by the enhanced quality and reliability of the resulting data.
References
- 1. Phenoxybenzamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Phenoxybenzamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. ukisotope.com [ukisotope.com]
- 11. benchchem.com [benchchem.com]
- 12. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Showdown: Phenoxybenzamine vs. Phenoxybenzamine-d5 - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in-vitro comparison of the alpha-adrenergic antagonist Phenoxybenzamine and its deuterated analog, Phenoxybenzamine-d5. While direct comparative studies are not extensively available in public literature, this document outlines the theoretical advantages of deuteration, the necessary experimental protocols for a robust comparison, and the expected outcomes based on established pharmacological principles.
Phenoxybenzamine is a non-selective, irreversible antagonist of α-adrenergic receptors, widely used in the management of pheochromocytoma.[1][2] It functions by covalently binding to α-adrenoceptors, leading to long-lasting vasodilation.[3][4] Deuteration, the substitution of hydrogen with its heavier isotope deuterium, is a strategy employed in drug development to enhance pharmacokinetic properties, primarily by slowing down metabolic processes.[5][6] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a reduced rate of metabolism, potentially improving the drug's half-life and metabolic stability.[5]
Pharmacological Profile Comparison
The primary anticipated difference between Phenoxybenzamine and Phenoxybenzamine-d5 lies in their metabolic stability. The deuteration at the phenoxy group in Phenoxybenzamine-d5 is expected to slow down enzymatic metabolism at this site. However, the core pharmacodynamic properties, such as receptor binding affinity and potency, are expected to remain largely unchanged as the deuteration is not at a site critical for receptor interaction.
| Parameter | Phenoxybenzamine | Phenoxybenzamine-d5 (Expected) | Rationale for Expected Outcome |
| Receptor Binding Affinity (Ki) | High affinity for α1 and α2-adrenergic receptors.[1] | Similar to Phenoxybenzamine | Deuteration is unlikely to alter the molecular shape and electronic distribution responsible for receptor binding. |
| Potency (IC50/EC50) | Potent antagonist of α-adrenergic receptor signaling.[1] | Similar to Phenoxybenzamine | As potency is a function of receptor affinity and efficacy, it is expected to be comparable. |
| In-Vitro Metabolic Stability (t½) | Subject to hepatic metabolism.[2] | Higher than Phenoxybenzamine | The stronger C-D bond is expected to reduce the rate of enzymatic degradation by cytochrome P450 enzymes.[5] |
| Intrinsic Clearance (CLint) | Moderate to high | Lower than Phenoxybenzamine | A direct consequence of increased metabolic stability. |
Experimental Protocols for In-Vitro Comparison
A direct in-vitro comparison of Phenoxybenzamine and Phenoxybenzamine-d5 would necessitate the following key experiments:
Receptor Binding Assay
This assay determines the binding affinity of the compounds to α-adrenergic receptors.
-
Objective: To determine the equilibrium dissociation constant (Ki) of Phenoxybenzamine and Phenoxybenzamine-d5 for α1- and α2-adrenergic receptors.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing α1- and α2-adrenergic receptors are prepared from cell lines (e.g., HEK293, CHO) or animal tissues.
-
Radioligand Binding: A constant concentration of a radiolabeled ligand (e.g., [³H]-prazosin for α1, [³H]-yohimbine for α2) is incubated with the prepared membranes.
-
Competitive Binding: Increasing concentrations of unlabeled Phenoxybenzamine or Phenoxybenzamine-d5 are added to compete with the radioligand for binding to the receptors.
-
Detection: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The Ki values are calculated from the IC50 values (concentration of the competitor that displaces 50% of the radioligand) using the Cheng-Prusoff equation.
-
Functional Assay (e.g., Calcium Mobilization Assay)
This assay measures the functional potency of the compounds as antagonists.
-
Objective: To determine the IC50 value of Phenoxybenzamine and Phenoxybenzamine-d5 in inhibiting agonist-induced cellular responses.
-
Methodology:
-
Cell Culture: Cells expressing the target α-adrenergic receptor and a calcium indicator dye are cultured.
-
Antagonist Incubation: The cells are pre-incubated with varying concentrations of Phenoxybenzamine or Phenoxybenzamine-d5.
-
Agonist Stimulation: A known α-adrenergic agonist (e.g., phenylephrine) is added to stimulate the receptors.
-
Signal Detection: The resulting increase in intracellular calcium is measured using a fluorescence plate reader.
-
Data Analysis: The IC50 values are determined by plotting the inhibition of the agonist response against the antagonist concentration.
-
Metabolic Stability Assay
This assay assesses the susceptibility of the compounds to metabolism by liver enzymes.
-
Objective: To determine the in-vitro half-life (t½) and intrinsic clearance (CLint) of Phenoxybenzamine and Phenoxybenzamine-d5.
-
Methodology:
-
Incubation: The test compounds are incubated with liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH).
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Analysis: The concentration of the remaining parent compound in each sample is quantified using LC-MS/MS.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time to determine the elimination rate constant, from which the half-life and intrinsic clearance are calculated.
-
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams depict the signaling pathway of Phenoxybenzamine and a typical experimental workflow for the in-vitro comparison.
Caption: Signaling pathway of Phenoxybenzamine's antagonistic action.
Caption: Experimental workflow for in-vitro comparison.
Conclusion
The strategic deuteration of Phenoxybenzamine to Phenoxybenzamine-d5 presents a compelling case for potentially improved metabolic stability while likely retaining the parent drug's pharmacodynamic profile. The experimental framework detailed in this guide provides a clear path for researchers to empirically validate these expected differences. A thorough in-vitro comparison is a critical step in evaluating the therapeutic potential of Phenoxybenzamine-d5 as a next-generation α-adrenergic antagonist.
References
Comparative Cross-Reactivity Assessment: Phenoxybenzamine Hydrochloride vs. Phenoxybenzamine-d5 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the cross-reactivity profiles of Phenoxybenzamine Hydrochloride and its deuterated analog, Phenoxybenzamine-d5 Hydrochloride. Phenoxybenzamine is a non-selective, irreversible alpha-adrenergic receptor antagonist.[1][2] Deuteration, the substitution of hydrogen with deuterium, can alter the pharmacokinetic and metabolic properties of a drug, which may, in turn, influence its cross-reactivity profile.[3][4]
Disclaimer: Direct experimental data comparing the cross-reactivity of Phenoxybenzamine-d5 Hydrochloride with its non-deuterated counterpart is not currently available in the public domain. The information presented for Phenoxybenzamine-d5 Hydrochloride is therefore predictive, based on the known pharmacology of Phenoxybenzamine and the established principles of how deuteration affects drug metabolism.
Comparative Cross-Reactivity Profiles
The following table summarizes the known and predicted cross-reactivity profiles of Phenoxybenzamine Hydrochloride and Phenoxybenzamine-d5 Hydrochloride.
| Target Class | Specific Target | Phenoxybenzamine Hydrochloride Activity | Phenoxybenzamine-d5 Hydrochloride (Predicted Profile) | Rationale for Prediction |
| Primary Targets | Alpha-1 Adrenergic Receptors | Irreversible Antagonist[1][2] | Irreversible Antagonist | The core pharmacophore responsible for binding is unlikely to be altered by deuteration. |
| Alpha-2 Adrenergic Receptors | Irreversible Antagonist[1][2] | Irreversible Antagonist | The core pharmacophore responsible for binding is unlikely to be altered by deuteration. | |
| Potential Off-Targets | Serotonin (5-HT) Receptors | Weak Antagonist/Partial Agonist at 5-HT2A[2] | Potentially Altered Affinity/Activity | Deuteration can affect metabolism, potentially altering the concentration of metabolites that may interact with 5-HT receptors. |
| Histamine H1 Receptors | Possible weak antagonist activity (based on side effects like sedation) | Potentially Altered Affinity/Activity | Changes in metabolism could influence the formation of metabolites with H1 receptor affinity. | |
| Muscarinic Receptors | Possible weak antagonist activity (based on side effects like dry mouth) | Potentially Altered Affinity/Activity | Altered metabolism may affect the concentration of active metabolites interacting with muscarinic receptors. | |
| Metabolizing Enzymes | Cytochrome P450 Isoforms | Substrate[1] | Slower Rate of Metabolism | The kinetic isotope effect of the C-D bond can lead to reduced rates of enzymatic metabolism.[3][4] |
Experimental Protocols
To definitively assess and compare the cross-reactivity of Phenoxybenzamine-d5 Hydrochloride and Phenoxybenzamine Hydrochloride, the following experimental protocols are recommended.
In Vitro Receptor Binding Assays
This protocol is designed to determine the binding affinity of the test compounds to a panel of receptors.
1. Materials:
-
Phenoxybenzamine Hydrochloride
-
Phenoxybenzamine-d5 Hydrochloride
-
Radioligands specific for each receptor target (e.g., [3H]-Prazosin for alpha-1, [3H]-Yohimbine for alpha-2)
-
Cell membranes expressing the target receptors
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2)
-
Scintillation fluid
-
Glass fiber filters
-
96-well filter plates
-
Scintillation counter
2. Procedure:
-
Prepare serial dilutions of Phenoxybenzamine Hydrochloride and Phenoxybenzamine-d5 Hydrochloride.
-
In a 96-well filter plate, add the cell membranes, the specific radioligand, and either the test compound or vehicle.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Rapidly filter the contents of the wells through the glass fiber filters and wash with ice-cold binding buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
In Vivo Functional Assays (Pressor Response)
This protocol assesses the functional antagonism of alpha-adrenergic receptors in an animal model.
1. Materials:
-
Phenoxybenzamine Hydrochloride
-
Phenoxybenzamine-d5 Hydrochloride
-
Anesthetized rats or other suitable animal models
-
Alpha-adrenergic agonist (e.g., phenylephrine)
-
Saline solution
-
Blood pressure transducer and recording system
-
Intravenous catheters
2. Procedure:
-
Anesthetize the animal and insert intravenous catheters for drug administration and a blood pressure transducer for monitoring.
-
Administer a baseline dose of the alpha-adrenergic agonist and record the pressor (blood pressure increasing) response.
-
Administer a dose of either Phenoxybenzamine Hydrochloride, Phenoxybenzamine-d5 Hydrochloride, or vehicle.
-
After a suitable incubation period, re-administer the same dose of the alpha-adrenergic agonist and record the pressor response.
-
Compare the pressor response before and after administration of the test compounds to determine the degree of antagonism.
-
Repeat with a range of doses to construct dose-response curves.
Visualizations
Signaling Pathway of Phenoxybenzamine
Caption: Phenoxybenzamine's signaling pathway.
Experimental Workflow for Cross-Reactivity Assessment
Caption: Workflow for assessing cross-reactivity.
References
Navigating the Analytical Maze: An Inter-Laboratory Comparison of Phenoxybenzamine Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative analysis of Phenoxybenzamine, featuring a hypothetical inter-laboratory study to highlight key performance metrics and methodological considerations.
This guide provides an objective comparison of analytical methodologies for the quantification of Phenoxybenzamine, a crucial non-selective, irreversible alpha-adrenergic antagonist used in the management of pheochromocytoma.[1][2] Due to the absence of publicly available inter-laboratory comparison studies for Phenoxybenzamine, this document presents a simulated inter-laboratory study to provide a framework for assessing analytical performance and to guide laboratories in establishing robust and reliable analytical methods.
Introduction to Phenoxybenzamine and its Clinical Significance
Phenoxybenzamine hydrochloride is a haloalkylamine that acts as a long-acting adrenergic alpha-receptor blocking agent.[3][4] It is primarily indicated for the control of hypertensive episodes and sweating associated with pheochromocytoma.[2] Its mechanism of action involves the formation of a permanent covalent bond with alpha-adrenoceptors, leading to irreversible blockade.[4] This non-competitive antagonism results in vasodilation and a subsequent lowering of blood pressure.[3][5] Given its potent and long-lasting effects, accurate and precise quantification of Phenoxybenzamine in pharmaceutical formulations and biological matrices is paramount for ensuring patient safety and therapeutic efficacy.
Analytical Methodologies for Phenoxybenzamine Quantification
The analysis of Phenoxybenzamine typically relies on chromatographic techniques, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) being the most prevalent methods.
High-Performance Liquid Chromatography (HPLC): HPLC methods offer a robust and cost-effective approach for the routine analysis of Phenoxybenzamine in pharmaceutical dosage forms. A common approach involves reversed-phase chromatography with UV detection.[6]
Liquid Chromatography-Mass Spectrometry (LC-MS): For bioanalytical applications requiring high sensitivity and selectivity, such as quantifying Phenoxybenzamine in plasma or other biological fluids, LC-MS is the method of choice. This technique couples the separation power of liquid chromatography with the mass-analyzing capabilities of a mass spectrometer, allowing for the detection of very low concentrations of the analyte and its metabolites.[7]
Hypothetical Inter-Laboratory Comparison Study
To illustrate the importance of inter-laboratory comparisons in ensuring analytical consistency, a hypothetical study was designed involving five independent laboratories. Each laboratory was tasked with analyzing three unique batches of a Phenoxybenzamine hydrochloride capsule formulation with a target concentration of 10 mg per capsule.
Data Presentation
The quantitative results from the hypothetical inter-laboratory study are summarized in the tables below.
Table 1: Reported Phenoxybenzamine Concentration (mg/capsule) by Laboratory
| Batch ID | Laboratory 1 (HPLC) | Laboratory 2 (HPLC) | Laboratory 3 (LC-MS) | Laboratory 4 (HPLC) | Laboratory 5 (LC-MS) |
| PBZ-2025-01 | 9.95 | 10.12 | 9.98 | 10.25 | 10.05 |
| PBZ-2025-02 | 9.88 | 9.95 | 9.92 | 10.15 | 9.99 |
| PBZ-2025-03 | 10.02 | 10.20 | 10.05 | 10.30 | 10.10 |
Table 2: Statistical Analysis of Inter-Laboratory Results
| Batch ID | Mean (mg/capsule) | Standard Deviation | Relative Standard Deviation (%) |
| PBZ-2025-01 | 10.07 | 0.12 | 1.19 |
| PBZ-2025-02 | 9.98 | 0.11 | 1.10 |
| PBZ-2025-03 | 10.13 | 0.11 | 1.09 |
Table 3: Comparison of Analytical Methods
| Parameter | HPLC | LC-MS |
| Principle | Chromatographic separation with UV detection | Chromatographic separation with mass detection |
| Selectivity | Good | Excellent |
| Sensitivity | Moderate | High |
| Cost | Lower | Higher |
| Application | Routine QC of pharmaceutical products | Bioanalysis, impurity profiling |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
HPLC Method for Phenoxybenzamine Capsules
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Agilent Eclipse XDB-C18 (4.6 mm × 250 mm, 5 µm).[6]
-
Mobile Phase: Methanol:Water (80:20, v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: 272 nm.[6]
-
Injection Volume: 20 µL.[6]
-
Sample Preparation:
-
Accurately weigh the contents of 20 capsules and calculate the average weight.
-
Grind the contents to a fine powder.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Phenoxybenzamine hydrochloride and transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.
-
Dilute to volume with the mobile phase and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter before injection.
-
-
Quantification: External standard method.
LC-MS Method for Phenoxybenzamine Analysis
-
Instrumentation: An LC-MS system, for example, an ESI-TOF LC-MS.
-
Column: Phenomenex Gemini-NX 5µm C18 110A (250 x 4.6 mm).[7]
-
Mobile Phase: A gradient elution using a volatile buffer such as ammonium formate is recommended to ensure compatibility with the mass spectrometer.[7]
-
Flow Rate: 0.8 mL/min.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Triple Quadrupole (QqQ).
-
Sample Preparation: Similar to the HPLC method for pharmaceutical formulations. For biological samples, a protein precipitation or solid-phase extraction step would be necessary.
-
Quantification: Internal standard method is preferred for higher accuracy and precision.
Mandatory Visualizations
Signaling Pathway of Phenoxybenzamine
Caption: Signaling pathway of Phenoxybenzamine's antagonistic action.
Experimental Workflow for Inter-Laboratory Comparison
Caption: Workflow of a typical inter-laboratory comparison study.
Conclusion and Recommendations
This guide underscores the importance of inter-laboratory comparisons for ensuring the reliability and comparability of analytical data for Phenoxybenzamine. While the presented data is hypothetical, it highlights the potential for variability between laboratories and methodologies. Key takeaways include:
-
Method Selection: The choice between HPLC and LC-MS should be guided by the specific application, with HPLC being suitable for routine quality control and LC-MS for more demanding bioanalytical studies.
-
Harmonization of Protocols: To minimize inter-laboratory variability, it is crucial to have well-defined and harmonized analytical protocols.
-
Continuous Monitoring: Regular participation in proficiency testing or inter-laboratory comparison programs is essential for laboratories to monitor their performance and identify areas for improvement.[8][9]
By adhering to best practices in analytical methodology and actively participating in comparative studies, researchers, scientists, and drug development professionals can ensure the generation of high-quality, reliable data for Phenoxybenzamine, ultimately contributing to improved patient outcomes.
References
- 1. Phenoxybenzamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Phenoxybenzamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Phenoxybenzamine - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. HPLC determination of hydrochloride phenoxybenzamine tablets and ...: Ingenta Connect [ingentaconnect.com]
- 7. essaycompany.com [essaycompany.com]
- 8. TestQual [testqual.com]
- 9. medpace.com [medpace.com]
A Comparative Guide to the Quantification of Phenoxybenzamine Using Phenoxybenzamine-d5 as an Internal Standard
For researchers, scientists, and drug development professionals, the accurate and precise quantification of therapeutic agents is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This guide provides an objective comparison of the analytical performance of phenoxybenzamine quantification utilizing its deuterated internal standard, Phenoxybenzamine-d5, primarily with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The performance of this method will be contextualized by comparing it with an alternative analytical approach, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
The use of a stable isotope-labeled internal standard, such as Phenoxybenzamine-d5, in conjunction with LC-MS/MS is considered the gold standard for bioanalytical quantification. This is due to its ability to mimic the analyte throughout the sample preparation and analysis process, thereby correcting for matrix effects, extraction inconsistencies, and instrument variability, which ultimately leads to higher accuracy and precision.
Performance Comparison: LC-MS/MS with Phenoxybenzamine-d5 vs. HPLC-UV
Table 1: Linearity of Phenoxybenzamine Quantification
| Parameter | LC-MS/MS with Phenoxybenzamine-d5 | HPLC-UV |
| Linearity Range | 0.1 - 100 ng/mL | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Weighting | 1/x² | 1/x or none |
Table 2: Accuracy and Precision of Phenoxybenzamine Quantification
| Parameter | LC-MS/MS with Phenoxybenzamine-d5 | HPLC-UV |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±15% |
| Precision (% CV) | < 15% (< 20% at LLOQ) | < 15% |
| Lower Limit of Quantification (LLOQ) | ~0.1 ng/mL | ~1 µg/mL |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation
Experimental Protocols
A detailed experimental protocol for a typical LC-MS/MS method for the quantification of phenoxybenzamine in human plasma is provided below. This is followed by a general protocol for an HPLC-UV method for comparison.
LC-MS/MS Method with Phenoxybenzamine-d5
This method is highly sensitive and specific, making it ideal for the analysis of phenoxybenzamine in complex biological matrices like plasma.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of Phenoxybenzamine-d5 internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. Chromatographic Conditions
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Phenoxybenzamine: Precursor ion > Product ion (specific m/z to be optimized).
-
Phenoxybenzamine-d5: Precursor ion > Product ion (specific m/z to be optimized).
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, nebulizer gas, and curtain gas).
HPLC-UV Method
This method is suitable for the quantification of phenoxybenzamine in pharmaceutical formulations where concentrations are significantly higher than in biological samples.
1. Sample Preparation (for Capsules)
-
Empty and weigh the contents of 20 capsules to determine the average weight.
-
Weigh a portion of the powder equivalent to 10 mg of phenoxybenzamine hydrochloride into a 100 mL volumetric flask.
-
Add 70 mL of methanol and sonicate for 15 minutes.
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Filter a portion of the solution through a 0.45 µm filter.
-
Dilute the filtered solution with the mobile phase to a final concentration of approximately 20 µg/mL.
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 60:40, v/v), pH adjusted to 3.0.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 20 µL.
Methodology and Workflow Diagrams
The following diagrams illustrate the experimental workflow for the quantification of phenoxybenzamine using LC-MS/MS with an internal standard and the logical relationship of key validation parameters.
Caption: Experimental workflow for Phenoxybenzamine quantification.
Caption: Interrelation of key bioanalytical method validation parameters.
Conclusion
The quantification of phenoxybenzamine using a deuterated internal standard (Phenoxybenzamine-d5) with LC-MS/MS offers superior sensitivity and selectivity compared to traditional HPLC-UV methods. The use of a stable isotope-labeled internal standard is crucial for mitigating analytical variability, which is particularly important when analyzing low-concentration samples in complex biological matrices. This leads to higher accuracy and precision, providing more reliable data for critical decision-making in research and drug development. While HPLC-UV methods are suitable for quality control of pharmaceutical formulations, LC-MS/MS remains the preferred choice for bioanalytical applications demanding the highest level of performance.
A Comparative Guide to Phenoxybenzamine and Doxazosin in Perioperative Management of Pheochromocytoma
Introduction
The surgical resection of pheochromocytoma and paraganglioma (PPGL), catecholamine-secreting neuroendocrine tumors, presents a significant anesthetic challenge due to the risk of extreme hemodynamic instability.[1][2] Preoperative medical management is essential to block the effects of excess catecholamines, thereby preventing intraoperative hypertensive crises and ensuring cardiovascular stability. The cornerstone of this preparation is the use of alpha-adrenergic receptor blockers.[3][4] For decades, phenoxybenzamine, a non-selective, irreversible alpha-blocker, has been the standard of care. However, selective alpha-1 blockers, such as doxazosin, have emerged as a common alternative, prompting a need for direct comparison.
This guide provides an objective, data-driven comparison of phenoxybenzamine and doxazosin for perioperative management in patients undergoing PPGL resection, intended for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Blockades
The fundamental difference between phenoxybenzamine and doxazosin lies in their receptor selectivity and the nature of their blockade, which dictates their clinical and side-effect profiles.
Phenoxybenzamine: This agent acts as a non-selective, irreversible antagonist at both alpha-1 and alpha-2 adrenergic receptors.[5][6][7]
-
Alpha-1 Receptor Blockade: By binding covalently to post-synaptic alpha-1 receptors on vascular smooth muscle, it prevents vasoconstriction, leading to a reduction in blood pressure.[8][9]
-
Alpha-2 Receptor Blockade: Its blockade of pre-synaptic alpha-2 receptors inhibits the natural negative feedback mechanism for norepinephrine release.[10][11] This can result in an uninhibited release of norepinephrine, leading to a common side effect: reflex tachycardia.[10][11]
-
Irreversible Binding: The formation of a permanent covalent bond means that the blockade lasts for the life of the receptor.[7][8] Restoration of adrenergic function requires the synthesis of new receptors, resulting in a long duration of action (3-4 days).[8]
Doxazosin: This is a selective, competitive antagonist of the alpha-1 adrenergic receptor.[10][12][13]
-
Selective Alpha-1 Receptor Blockade: Doxazosin specifically targets post-synaptic alpha-1 receptors, causing vasodilation and lowering blood pressure without affecting the alpha-2 receptors.[12][14][15]
-
Preservation of Negative Feedback: By sparing the alpha-2 receptors, the norepinephrine feedback loop remains intact, which is why doxazosin does not typically cause significant reflex tachycardia.[10][16]
-
Competitive & Reversible Binding: The blockade is reversible and surmountable by high concentrations of an agonist.[10] Doxazosin has a shorter plasma half-life of approximately 22 hours, potentially reducing the risk of prolonged postoperative hypotension.[10][14]
Comparative Efficacy: Intraoperative Hemodynamic Control
Multiple studies have compared the two agents, revealing nuanced differences in their ability to control intraoperative hemodynamics. While many studies conclude there are no clinically relevant differences, some trends have been observed.[3][16] Phenoxybenzamine appears to provide more potent protection against hypertensive episodes, though this can come at the cost of more significant hypotension.[2][10][17]
A randomized controlled trial (PRESCRIPT) found no significant difference in the primary endpoint—the percentage of intraoperative time spent outside the blood pressure target range.[1][18] However, the hemodynamic instability score was significantly lower in the phenoxybenzamine group, suggesting better prevention of unstable fluctuations.[1][18] Similarly, a meta-analysis found that patients receiving selective alpha-blockers had a higher maximum intraoperative systolic blood pressure.[19]
Table 1: Comparison of Intraoperative Hemodynamic Data
| Parameter | Phenoxybenzamine Group | Doxazosin Group | P-Value | Citation(s) |
|---|---|---|---|---|
| Greatest Intraoperative SBP (mmHg, mean ± SD) | 166.1 ± 41.7 | 195.3 ± 52.7 | 0.21 | [16] |
| Lowest Intraoperative SBP (mmHg, mean ± SD) | 78.9 ± 17.5 | 86.9 ± 13.5 | 0.25 | [16] |
| Time Outside BP Target (%, median) | 11.1% | 12.2% | 0.75 | [1][18] |
| Hemodynamic Instability Score (median) | 38.0 | 50.0 | 0.02 | [1][18] |
| Use of Sodium Nitroprusside (%) | 11.1% | 30.0% | 0.25 |[3][16] |
Safety and Tolerability: Side Effects and Postoperative Outcomes
The differing pharmacological profiles of the drugs lead to distinct side-effect profiles and postoperative considerations. Doxazosin is generally associated with fewer adverse effects.[5][10][11]
Phenoxybenzamine's non-selective nature frequently leads to reflex tachycardia, often requiring the co-administration of beta-blockers.[10][11][20] Its long, irreversible action is also associated with more pronounced and prolonged postoperative hypotension.[2][5][10] In contrast, the shorter, competitive action of doxazosin may shorten the postoperative hypotensive period.[10]
Table 2: Comparison of Safety, Tolerability, and Postoperative Outcomes
| Parameter | Phenoxybenzamine Group | Doxazosin Group | P-Value / Description | Citation(s) |
|---|---|---|---|---|
| Postoperative BP Drop < 90/60 mmHg (%) | 43% | 48% | 0.56 | [3][16] |
| 30-Day Cardiovascular Complications (%) | 8.8% | 6.9% | 0.68 | [1][18] |
| Need for Preoperative Beta-Blockers (%) | 89% | 66% | Significant | [20] |
| Length of Hospital Stay (days) | Longer | Shorter (WMD -0.58 days) | 0.04 | [19] |
| Common Adverse Effects | Orthostatic hypotension, fatigue, nasal stuffiness, reflex tachycardia.[10][16] | Fewer side effects reported overall.[5][10] | - |[5][10][16] |
Experimental Protocols
The data presented are derived from studies employing rigorous, though varied, methodologies. A typical experimental design involves the following steps.
1. Study Design: Most comparisons are from retrospective cohort studies or prospective randomized controlled open-label trials (e.g., the PRESCRIPT trial).[1][3][16][18]
2. Patient Population: Studies typically include adult patients with diagnosed, non-metastatic pheochromocytoma or sympathetic paraganglioma scheduled for surgical resection.[1][4][18]
3. Intervention and Titration:
-
Phenoxybenzamine: Preoperative treatment is often initiated 2-3 weeks before surgery.[18] A common starting dose is 10 mg twice daily.[4][10] The dose is then titrated upwards to achieve target blood pressure (e.g., <130/80 mmHg sitting) and mild orthostatic hypotension.[4]
-
Doxazosin: Treatment also begins 2-3 weeks preoperatively.[4][18] The typical starting dose is 1 mg daily, which is gradually increased until blood pressure targets are met.[4][10]
-
Adjunctive Therapy: Beta-blockers are frequently added in both groups (though more often with phenoxybenzamine) to control tachycardia after adequate alpha-blockade is established.[10][20]
4. Primary and Secondary Endpoints:
-
Primary Outcome: A key endpoint is often a measure of intraoperative hemodynamic stability, such as the cumulative time blood pressure is outside a predefined target range (e.g., Systolic BP >160 mmHg or Mean Arterial Pressure <60 mmHg).[1][18]
-
Secondary Outcomes: These include hemodynamic instability scores, use of intraoperative vasoactive medications, estimated blood loss, duration of surgery, length of hospital stay, and the incidence of postoperative cardiovascular complications.[1][17][18]
Conclusion
The choice between phenoxybenzamine and doxazosin for preoperative management of PPGL is not definitive, with valid arguments for each.[2][10]
-
Phenoxybenzamine offers robust, and potentially superior, control of intraoperative hypertensive surges, which may be attributed to its irreversible, non-selective blockade.[1][17][19] However, this efficacy comes at the cost of more frequent side effects, particularly reflex tachycardia, and a higher risk of prolonged postoperative hypotension.[2][10][11]
-
Doxazosin provides adequate alpha-blockade with a more favorable side-effect profile, causing less reflex tachycardia and potentially less severe postoperative hypotension due to its selective, competitive mechanism.[5][10][11] This may translate to a shorter hospital stay.[19]
Ultimately, neither agent has been shown to be definitively superior in preventing major cardiovascular complications or mortality.[1][10] The decision may therefore be guided by institutional preference, clinician experience, and patient-specific factors, balancing the need for potent intraoperative blood pressure control against the risk of side effects and postoperative hypotension.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Pheochromocytoma: a review on preoperative treatment with phenoxybenzamine or doxazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of phenoxybenzamine and doxazosin in perioperative management of patients with pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phenoxybenzamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Phenoxybenzamine - BioPharma Notes [biopharmanotes.com]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. njmonline.nl [njmonline.nl]
- 11. Preoperative Management of Pheochromocytoma and Paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Doxazosin Mesylate? [synapse.patsnap.com]
- 13. Doxazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. journals.viamedica.pl [journals.viamedica.pl]
- 17. Comparison of Preoperative Alpha-blockade for Resection of Paraganglioma and Pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Efficacy of α-Blockers on Hemodynamic Control during Pheochromocytoma Resection: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. firstwordpharma.com [firstwordpharma.com]
Evaluating Internal Standards for Phenoxybenzamine Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the quantitative bioanalysis of Phenoxybenzamine, the selection of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and robustness of the analytical method. An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, compensating for variability. This guide provides a comprehensive comparison of the two primary types of internal standards used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays: stable isotope-labeled (SIL) internal standards, specifically deuterated standards, and structural analog internal standards.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards, where one or more atoms of the analyte are replaced with a stable isotope (e.g., deuterium, ¹³C, ¹⁵N), are widely considered the "gold standard" in bioanalysis.[1] For Phenoxybenzamine, a deuterated version (e.g., Phenoxybenzamine-d5) would be the preferred choice. The near-identical physicochemical properties between the analyte and its deuterated counterpart ensure they co-elute chromatographically and experience similar extraction recovery and matrix effects.[1] This leads to more accurate and precise quantification.
A Viable Alternative: Structural Analog Internal Standards
When a deuterated internal standard is unavailable or cost-prohibitive, a structural analog can be a suitable alternative. A structural analog is a compound with a similar chemical structure to the analyte. For Phenoxybenzamine, a compound like Clomipramine has been used as an internal standard in some analytical methods. While structural analogs can compensate for some variability, their different physicochemical properties can lead to differences in extraction efficiency, chromatographic retention, and ionization response compared to the analyte, potentially impacting data accuracy.
Performance Comparison: Deuterated vs. Structural Analog Internal Standard
Due to the limited availability of direct comparative studies for Phenoxybenzamine with different internal standards in publicly accessible literature, this guide presents a representative comparison based on data from the analysis of Clomipramine, a structurally related tertiary amine. This data effectively illustrates the performance differences between a deuterated internal standard (Clomipramine-d3) and a structural analog internal standard (Cisapride).
Table 1: Comparison of Bioanalytical Method Validation Parameters
| Validation Parameter | LC-MS/MS with Deuterated IS (Clomipramine-d3) | HPLC-UV with Structural Analog IS (Cisapride) |
| Linearity Range | 1 - 100 ng/mL | 10 - 500 ng/mL |
| Accuracy (%) | 95.8 - 104.5% | 92.5 - 107.3% |
| Precision (%RSD) | ||
| - Intra-day | ≤ 8.7% | ≤ 5.9% |
| - Inter-day | ≤ 11.2% | ≤ 9.8% |
| Matrix Effect | Not significant | Potential for variability not fully compensated |
| Recovery (%) | ~ 85% | ~ 78% |
This data is adapted from validated methods for Clomipramine and serves as an illustrative comparison.[2]
Experimental Protocols
A well-defined experimental protocol is crucial for the successful validation and application of a bioanalytical method. Below is a representative protocol for the quantification of Phenoxybenzamine in human plasma using LC-MS/MS.
Sample Preparation (Solid-Phase Extraction)
-
To 500 µL of human plasma in a polypropylene tube, add 50 µL of the internal standard working solution (either Phenoxybenzamine-d5 or a structural analog like Clomipramine at an appropriate concentration).
-
Vortex mix for 30 seconds.
-
Add 500 µL of 0.1 M phosphate buffer (pH 6.0) and vortex again.
-
Load the entire sample onto a pre-conditioned mixed-mode cation exchange solid-phase extraction (SPE) cartridge.
-
Wash the cartridge sequentially with 1 mL of deionized water and 1 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject 10 µL into the LC-MS/MS system.
Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 30% B, increase linearly to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate for 1 minute.
-
Column Temperature: 40°C
Mass Spectrometry Conditions
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
Phenoxybenzamine: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
Phenoxybenzamine-d5: Q1 (Precursor Ion + 5 Da) -> Q3 (Product Ion + 5 Da)
-
Structural Analog IS: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for each analyte and internal standard.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the signaling pathway of Phenoxybenzamine.
Phenoxybenzamine is a non-selective, irreversible antagonist of α1 and α2-adrenergic receptors.[3] The α1-adrenergic receptors are G-protein coupled receptors that, upon activation by endogenous catecholamines like norepinephrine, primarily couple to Gq proteins.[4][5] This initiates a signaling cascade leading to various physiological responses. Phenoxybenzamine's irreversible binding blocks this pathway.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. benchchem.com [benchchem.com]
- 3. Phenoxybenzamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Phenoxybenzamine and benextramine, but not 4-diphenylacetoxy-N-[2-chloroethyl]piperidine hydrochloride, display irreversible noncompetitive antagonism at G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coupling to Gq Signaling Is Required for Cardioprotection by an Alpha-1A-Adrenergic Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Phenoxybenzamine-d5 Hydrochloride
This guide provides critical safety and logistical information for the handling and disposal of Phenoxybenzamine-d5 Hydrochloride, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and proper management of this potent chemical compound.
Hazard Identification and Safety Precautions
Phenoxybenzamine Hydrochloride is classified as a hazardous substance. It is harmful if swallowed and is suspected of causing cancer.[1][2][3][4][5] It may also cause an allergic skin reaction.[1] Due to its hazardous nature, strict adherence to safety protocols is mandatory.
Emergency Contact Information: In case of an emergency, refer to the following contact numbers:
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are paramount to minimize exposure. The following table summarizes the recommended PPE for handling Phenoxybenzamine-d5 Hydrochloride.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high potential for aerosol or dust generation to ensure a high assigned protection factor.[6][7] |
| Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters. A proper fit test is required before use.[6] | |
| Disposable Respirators (e.g., N95) | Suitable for low-risk activities but not recommended as primary protection when handling highly potent compounds.[6] Anyone unpacking hazardous drugs should wear a respirator.[8] | |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals.[6] |
| Body Protection | Disposable Coveralls or Gown | Use coveralls made of materials like Tyvek or a long-sleeved, seamless, disposable gown that closes in the back.[6][8] Gowns should be changed every two to three hours or if a spill occurs.[8] |
| Eye Protection | Chemical Splash Goggles or Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection.[6] |
| Foot Protection | Disposable Shoe Covers | To be worn in the designated handling area and removed before exiting to prevent the spread of contamination.[6][8] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for safely handling potent compounds. The following outlines the key phases of handling Phenoxybenzamine-d5 Hydrochloride.
1. Preparation and Area Setup:
-
Designated Area: All handling of Phenoxybenzamine-d5 Hydrochloride should occur in a designated area with controlled access, such as a chemical fume hood, a glove box, or an isolator.[9]
-
Decontamination: Ensure a validated decontamination solution is readily available in the work area.[6]
-
Waste Disposal: Prepare clearly labeled, sealed waste containers for solid, liquid, and sharp waste that will be generated.[6]
2. Donning PPE:
-
Put on all required PPE in the correct sequence in a designated clean area before entering the handling zone.[6]
3. Handling the Compound:
-
Weighing and Transferring: Whenever possible, use containment solutions like glove bags or isolators for weighing and transferring the powder to minimize exposure.[7][9] Keep containers covered as much as possible.[6]
-
Spill Management: In the event of a spill, immediately alert others in the vicinity. Use a chemical spill kit to clean the spill, working from the outside in. All materials used for spill cleanup must be disposed of as hazardous waste.[6]
4. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.[6]
-
Doffing PPE: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.[6]
Disposal Plan
All waste materials, including contaminated PPE, cleaning materials, and empty containers, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[10][11]
-
Solid Waste: Collect in a labeled, sealed container.
-
Liquid Waste: Collect in a labeled, sealed container. Do not pour down the drain.
-
Empty Containers: Handle uncleaned containers as you would the product itself.[10] They may be returned to the supplier for reuse or recycling if possible; otherwise, they should be punctured to prevent reuse and disposed of at an authorized landfill.[11]
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for handling Phenoxybenzamine-d5 Hydrochloride, emphasizing safety at each step.
Caption: Workflow for Safe Handling of Phenoxybenzamine-d5 Hydrochloride.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. pharmacopoeia.com [pharmacopoeia.com]
- 4. sds.edqm.eu [sds.edqm.eu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. aiha.org [aiha.org]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
